6-Chloro-3H-isobenzofuran-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVXUHBPNMQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428313 | |
| Record name | 6-CHLORO-3H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19641-29-3 | |
| Record name | 6-CHLORO-3H-ISOBENZOFURAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Chloro-3H-isobenzofuran-1-one from 2-Carboxy-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Chloro-3H-isobenzofuran-1-one, a valuable building block in medicinal chemistry, from the starting material 2-carboxy-4-chlorobenzaldehyde. The synthesis is a two-step process involving the selective reduction of the aldehyde functionality followed by an acid-catalyzed intramolecular cyclization. This document will delve into the mechanistic underpinnings of each step, provide field-proven experimental procedures, and discuss the significance of the target molecule in the landscape of drug discovery.
Introduction: The Significance of the Phthalide Scaffold
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Phthalide derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, and cytotoxic effects.[2] The incorporation of a chlorine atom onto the phthalide ring, as in this compound, can significantly modulate the molecule's physicochemical properties and biological activity, making it a key intermediate for the synthesis of novel therapeutic agents.[3] This guide focuses on a reliable and efficient synthetic route to this important chlorinated phthalide.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from 2-carboxy-4-chlorobenzaldehyde is elegantly achieved through a two-step sequence:
-
Selective Reduction: The aldehyde group of the starting material is selectively reduced to a primary alcohol, yielding 2-(hydroxymethyl)-4-chlorobenzoic acid.
-
Lactonization: The resulting hydroxy acid undergoes an intramolecular esterification (lactonization) to form the target phthalide.
This strategy hinges on the chemoselective reduction of the aldehyde in the presence of the less reactive carboxylic acid, a transformation for which sodium borohydride (NaBH₄) is an ideal reagent.
Diagram of the Overall Synthetic Pathway:
Caption: Overall synthetic route from 2-carboxy-4-chlorobenzaldehyde to this compound.
Step 1: Selective Reduction of 2-Carboxy-4-chlorobenzaldehyde
Mechanistic Insight
The selective reduction of an aldehyde in the presence of a carboxylic acid is a cornerstone of organic synthesis. Sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids under standard conditions.[4] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol. The carboxylic acid group remains intact due to its lower electrophilicity and its deprotonation by the basic borohydride reagent to form a carboxylate, which is resistant to nucleophilic attack.
Experimental Protocol
This protocol is adapted from established procedures for the selective reduction of aldehydes in the presence of carboxylic acids.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (example) | Moles (mmol) |
| 2-Carboxy-4-chlorobenzaldehyde | C₈H₅ClO₃ | 184.58 | 5.00 g | 27.1 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.54 g | 40.7 |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-carboxy-4-chlorobenzaldehyde (5.00 g, 27.1 mmol) in methanol (100 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.54 g, 40.7 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Slowly and carefully add 2M hydrochloric acid to the reaction mixture at 0-5 °C to quench the excess sodium borohydride and neutralize the solution. Adjust the pH to approximately 2-3.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with two additional portions of ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(hydroxymethyl)-4-chlorobenzoic acid as a solid. This intermediate is often of sufficient purity to be used directly in the next step.
Step 2: Acid-Catalyzed Lactonization
Mechanistic Insight
Lactonization is an intramolecular esterification that forms a cyclic ester. In this step, the hydroxyl group of 2-(hydroxymethyl)-4-chlorobenzoic acid nucleophilically attacks the carbonyl carbon of the carboxylic acid. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the intramolecular attack by the hydroxyl group. Subsequent dehydration leads to the formation of the stable five-membered lactone ring of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (example) | Moles (mmol) |
| 2-(Hydroxymethyl)-4-chlorobenzoic acid | C₈H₇ClO₃ | 186.59 | 5.00 g (crude) | ~26.8 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | 0.26 g | 1.37 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 2-(hydroxymethyl)-4-chlorobenzoic acid (5.00 g), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.26 g, 0.05 equivalents).
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: Monitor the reaction progress by TLC until the starting hydroxy acid is consumed.
-
Cooling and Washing: Cool the reaction mixture to room temperature. Transfer the toluene solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure product as a solid.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₅ClO₂ |
| Molecular Weight | 168.58 g/mol |
| Melting Point | 112-114 °C |
| ¹H NMR (CDCl₃) | δ ~5.3 (s, 2H, -CH₂-), δ ~7.4-7.8 (m, 3H, Ar-H) ppm |
| ¹³C NMR (CDCl₃) | δ ~70 (-CH₂-), ~125, 129, 130, 135, 140 (Ar-C), ~170 (C=O) ppm |
| IR (KBr) | ~1760 cm⁻¹ (γ-lactone C=O stretch) |
Conclusion
The synthesis of this compound from 2-carboxy-4-chlorobenzaldehyde via a two-step reduction and lactonization sequence is a robust and efficient method for accessing this valuable synthetic intermediate. The protocols provided in this guide are based on well-established chemical principles and offer a reliable pathway for researchers in the field of medicinal chemistry and drug discovery. The strategic placement of the chloro substituent on the phthalide core opens up numerous possibilities for the development of novel bioactive molecules.
References
Spectroscopic Characterization of 6-Chloro-3H-isobenzofuran-1-one: A Technical Guide
Introduction
6-Chloro-3H-isobenzofuran-1-one, also known as 6-chlorophthalide, is a halogenated derivative of the fundamental heterocyclic scaffold, phthalide. The isobenzofuranone core is a prevalent motif in numerous natural products and pharmacologically active molecules. The introduction of a chlorine atom onto the aromatic ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. A thorough understanding of its spectroscopic properties is paramount for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling unambiguous identification, purity assessment, and structural elucidation.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to provide a robust and scientifically grounded interpretation.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound consists of a bicyclic system where a γ-lactone ring is fused to a benzene ring, with a chlorine atom substituted at the 6-position. This substitution pattern dictates a unique set of spectroscopic signatures.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Considerations
A standard approach for acquiring NMR data for this compound would involve dissolving the sample in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
Caption: A typical workflow for acquiring NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methylene protons of the lactone ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 | d | ~8.0 |
| H-5 | ~7.6 | d | ~8.0 |
| H-7 | ~7.9 | s | - |
| H-3 (CH₂) | ~5.3 | s | - |
Interpretation:
-
Aromatic Protons (H-4, H-5, H-7): The aromatic region will display signals for the three protons on the benzene ring. The exact chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the lactone oxygen, and the chlorine atom. The proton at the 7-position (H-7) is expected to be a singlet due to the absence of adjacent protons. The protons at the 4 and 5-positions (H-4 and H-5) will likely appear as doublets due to coupling with each other.
-
Methylene Protons (H-3): The two protons on the C-3 carbon of the lactone ring are expected to be chemically equivalent and will therefore appear as a singlet. This signal will be located further downfield than a typical alkane CH₂ group due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~170 |
| C-Cl (C-6) | ~135 |
| Quaternary C (C-3a, C-7a) | ~125-150 |
| Aromatic CH (C-4, C-5, C-7) | ~120-130 |
| CH₂ (C-3) | ~70 |
Interpretation:
-
Carbonyl Carbon (C-1): The carbon of the carbonyl group in the lactone ring is expected to have the most downfield chemical shift, typically in the range of 170 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the chlorine atom (C-6) will be influenced by the halogen's electronegativity and will likely appear around 135 ppm. The quaternary carbons (C-3a and C-7a) will also be in the aromatic region, with their exact shifts determined by the fusion to the lactone ring. The protonated aromatic carbons (C-4, C-5, and C-7) will appear in the typical aromatic region of 120-130 ppm.
-
Methylene Carbon (C-3): The C-3 carbon, being an sp³ hybridized carbon attached to an oxygen atom, will have a chemical shift in the range of 70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the aromatic ring.
Experimental Considerations
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (lactone) | 1760 - 1780 | Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O (lactone) | 1300 - 1000 | Strong |
| C-H (aromatic) | 3100 - 3000 | Weak |
| C-H (aliphatic) | 3000 - 2850 | Weak |
| C-Cl | 800 - 600 | Medium to Strong |
Interpretation:
-
Carbonyl Stretch (C=O): The most characteristic absorption in the IR spectrum will be a strong, sharp peak in the region of 1760-1780 cm⁻¹ corresponding to the stretching vibration of the carbonyl group within the five-membered lactone ring. The exact position is influenced by ring strain.
-
Aromatic C=C Stretch: A series of medium to weak absorptions between 1600 and 1450 cm⁻¹ will indicate the presence of the aromatic ring.
-
C-O Stretch: A strong absorption band in the 1300-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the lactone.
-
C-H Stretch: Weak absorptions above 3000 cm⁻¹ will be due to the aromatic C-H stretching, while weak absorptions just below 3000 cm⁻¹ will correspond to the aliphatic C-H stretching of the methylene group.
-
C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Considerations
The mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for small organic molecules.
Caption: A simplified workflow of an Electron Ionization Mass Spectrometer.
Table 4: Predicted Mass Spectral Data for this compound
| m/z | Ion | Notes |
| 168/170 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 133 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 105 | [C₇H₅O]⁺ | Loss of CO from the [M-Cl]⁺ fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 168, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 170, with approximately one-third the intensity of the m/z 168 peak, will be observed due to the presence of the ³⁷Cl isotope. This characteristic 3:1 isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The fragmentation of this compound under EI conditions is likely to involve the loss of the chlorine atom, leading to a fragment at m/z 133. Subsequent loss of carbon monoxide (CO) from this fragment would result in an ion at m/z 105. Further fragmentation could lead to the formation of a phenyl cation at m/z 77.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile for the unambiguous identification and characterization of this compound. This technical guide, based on established spectroscopic principles and data from analogous structures, offers a detailed framework for researchers to interpret the expected spectral data of this important chlorinated phthalide derivative. The predicted data serves as a valuable reference for quality control, reaction monitoring, and structural verification in synthetic and medicinal chemistry endeavors.
Physical and chemical properties of 6-Chloro-3H-isobenzofuran-1-one
An In-depth Technical Guide to 6-Chloro-3H-isobenzofuran-1-one
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic compounds form the bedrock of innovation. Among these, the isobenzofuranone scaffold, commonly known as a phthalide, represents a privileged structure due to its inherent reactivity and prevalence in both natural products and synthetic molecules. This guide provides a comprehensive technical overview of this compound, a halogenated derivative of this important class.
This compound serves as a crucial intermediate, bridging aromaticity with the reactivity of a γ-lactone. The presence of a chlorine atom on the benzene ring not only modulates the electronic properties of the molecule but also provides a versatile synthetic handle for further elaboration. This dual functionality makes it a compound of significant interest for researchers in drug discovery and materials science, where precise molecular architecture is paramount. This document will delve into its core physical and chemical properties, spectroscopic signature, synthetic considerations, and its emerging role in the development of novel bioactive agents.
Core Molecular Identity and Structural Framework
The foundational step in understanding any chemical entity is to establish its precise identity and structure. This compound is a bicyclic organic compound featuring a benzene ring fused to a furanone ring.
| Identifier | Value |
| IUPAC Name | 6-chloro-2-benzofuran-1(3H)-one |
| Synonyms | 6-chloroisobenzofuran-1(3H)-one, 6-chloro-1,3-dihydro-2-benzofuran-1-one, 6-chlorophthalide |
| CAS Number | 19641-29-3[1] |
| Molecular Formula | C₈H₅ClO₂[1][2] |
| Molecular Weight | 168.58 g/mol [1][2] |
| InChI Key | NUAVXUHBPNMQEV-UHFFFAOYSA-N |
The molecule's architecture is defined by the lactone functionality within the five-membered furanone ring, which is susceptible to nucleophilic attack, and the chlorinated aromatic ring, which can participate in various substitution and coupling reactions.
Physicochemical Properties and Handling
The physical state and solubility profile of a compound are critical parameters that dictate its handling, storage, and application in experimental workflows. This compound is typically a solid at room temperature.
Table of Physical Properties:
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 112 °C | [1] |
| Boiling Point (Predicted) | 348.3 ± 42.0 °C | [1] |
| Density (Predicted) | 1.428 ± 0.06 g/cm³ |[1] |
Solubility and Storage
The presence of the polar lactone group and the nonpolar chlorinated benzene ring gives the molecule a mixed-polarity character. While specific solubility data is not extensively published, isobenzofuranone derivatives generally exhibit good solubility in polar organic solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane, with limited solubility in nonpolar solvents and water.
For maintaining chemical integrity, proper storage is essential. The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
Spectroscopic Characterization: The Molecular Fingerprint
Structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the lactone ring. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns and coupling constants providing information about the substitution on the benzene ring. The two protons at the C-3 position of the furanone ring are diastereotopic and would likely appear as a singlet around δ 5.0-5.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon environments. A key signal will be the carbonyl carbon of the lactone, which is expected to resonate significantly downfield (δ 165-175 ppm).[3] Aromatic carbons will appear in the δ 120-150 ppm range, while the methylene carbon (C-3) will be found further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups. The most prominent feature in the IR spectrum of this compound will be a strong, sharp absorption band corresponding to the C=O stretch of the γ-lactone ring, typically appearing in the range of 1750-1780 cm⁻¹. Additional bands will be observed for the aromatic C=C stretching (around 1600 cm⁻¹ and 1475 cm⁻¹) and the C-Cl stretching in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 168, corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ to [M+2]⁺ ratio of approximately 3:1) would also be expected.
Workflow for Structural Elucidation
The following diagram illustrates a generalized workflow for confirming the structure of a synthesized batch of this compound, integrating the primary spectroscopic methods.
Caption: Workflow for structural verification.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the interplay between its lactone and chlorinated aromatic moieties.
-
Lactone Ring Opening: The ester linkage within the lactone is the most reactive site. It can be readily cleaved by nucleophiles such as hydroxides, alkoxides, or amines, leading to ring-opened products. This reactivity is fundamental to its use as a precursor for 2-substituted benzoic acid derivatives.
-
Aromatic Ring Chemistry: The chlorine atom deactivates the benzene ring towards electrophilic aromatic substitution but acts as an ortho-, para- director. More significantly in modern synthesis, the C-Cl bond serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 6-position. This capability is invaluable for building molecular complexity in drug discovery programs.
Representative Synthesis Protocol
While numerous methods exist for the synthesis of phthalides, a common approach involves the reduction of a corresponding 2-acylbenzoic acid derivative. The following is a generalized, representative protocol for the synthesis of a substituted phthalide, which can be adapted for this compound starting from 4-chloro-2-formylbenzoic acid.
Protocol: Reductive Cyclization to form 6-Chlorophthalide
-
Reaction Setup: To a solution of 4-chloro-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise at 0 °C.
-
Execution: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction typically completes within 1-3 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by adding dilute hydrochloric acid (1M HCl) until the pH is acidic. This will also facilitate the lactonization (cyclization) to form the phthalide ring.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Synthesis and Purification Workflow Diagram
Caption: General synthetic workflow.
Applications in Drug Discovery and Research
The isobenzofuran-1(3H)-one core is a key pharmacophore in several areas of medicinal chemistry. Derivatives have been explored for a range of biological activities.
-
Enzyme Inhibition: Substituted isobenzofuranones have been designed and synthesized as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4] The specific substitutions on the phthalide ring are critical for achieving potency and selectivity.
-
Ion Channel Modulation: More recently, isobenzofuran-1(3H)-one derivatives have been identified as selective inhibitors of the TREK-1 potassium channel.[5] Inhibition of TREK-1 is a promising strategy for neuroprotection in conditions such as ischemic stroke.[5]
-
Synthetic Intermediate: The presence of the chlorine atom makes this compound a valuable building block.[6][7] It can be used to synthesize more complex chlorinated molecules, a strategy widely employed in drug design to enhance metabolic stability, binding affinity, or cell permeability.[7]
Safety and Handling Precautions
-
Hazards: May cause skin, eye, and respiratory irritation.[8] The hazard code 'Xn' (Harmful) and risk statement 'R22' (Harmful if swallowed) have been associated with it.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.[8][10]
-
Storage and Incompatibilities: Store in a dry place away from heat, sparks, and open flames.[9] It may be incompatible with strong oxidizing agents.[9]
Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is more than just a simple chlorinated heterocyclic. It is a strategically valuable molecule that combines the stability of an aromatic system with the versatile reactivity of a lactone and a halogen handle. Its well-defined physical properties and spectroscopic signatures make it a reliable component in multi-step syntheses. As research continues to uncover the therapeutic potential of isobenzofuranone derivatives, the importance of intermediates like this one will undoubtedly grow, making it a key compound for scientists and researchers dedicated to advancing the frontiers of chemical and pharmaceutical science.
References
- 1. 19641-29-3 CAS MSDS (6-CHLORO-3 H-ISOBENZOFURAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Buy 6-ethyl-3H-isobenzofuran-1-one [smolecule.com]
- 4. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1359703-79-9|6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride|BLD Pharm [bldpharm.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. knauf.com [knauf.com]
An In-depth Technical Guide to 6-Chloroisobenzofuran-1(3H)-one (CAS 19641-29-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroisobenzofuran-1(3H)-one, also known as 6-chlorophthalide, is a halogenated derivative of the phthalide (isobenzofuranone) heterocyclic scaffold. Phthalides are a class of compounds found in various natural sources, including plants and fungi, and are recognized for their diverse biological activities.[1] The introduction of a chlorine atom to the aromatic ring can significantly modify the physicochemical properties and biological activity of the parent molecule, making 6-chloroisobenzofuran-1(3H)-one a valuable intermediate in medicinal chemistry and organic synthesis.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
The chemical structure of 6-Chloroisobenzofuran-1(3H)-one consists of a benzene ring fused to a γ-lactone ring, with a chlorine atom substituted at the 6-position of the bicyclic system.
Figure 1. Chemical structure of 6-Chloroisobenzofuran-1(3H)-one.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 19641-29-3 | |
| IUPAC Name | 6-chloro-2-benzofuran-1(3H)-one | |
| Molecular Formula | C₈H₅ClO₂ | [4] |
| Molecular Weight | 168.58 g/mol | [4] |
| Physical Form | Solid | |
| Melting Point | 112 °C | [4] |
| Boiling Point | 348.3 ± 42.0 °C (Predicted) | [4] |
| Storage | Sealed in dry, room temperature |
Synthesis
A plausible synthetic route could start from 4-chlorotoluic acid, proceeding through oxidation to form 4-chloro-2-carboxybenzaldehyde, which can then be cyclized to the desired product. Another potential pathway involves the chlorination of a suitable phthalide precursor.
The synthesis of related phthalic anhydrides, which are precursors to phthalides, has been described. For instance, 4-chlorophthalic anhydride can be synthesized via a transimidation reaction involving an N-alkyl-4-chlorophthalimide and a tetrahydrophthalic anhydride.[5][6]
A generalized workflow for the synthesis of a phthalide from a substituted benzoic acid is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chloroisobenzofuran-1(3H)-one [myskinrecipes.com]
- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]
The Diverse Biological Activities of Isobenzofuran-1(3H)-one Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Isobenzofuran-1(3H)-one Scaffold - A Privileged Structure in Medicinal Chemistry
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic compounds featuring a γ-lactone ring fused to a benzene ring.[1][2] This core structure is prevalent in numerous natural products and has served as a versatile template for the synthesis of a myriad of derivatives.[3] The inherent structural rigidity and the potential for functionalization at various positions of the phthalide ring have made it a "privileged scaffold" in medicinal chemistry. This allows for the fine-tuning of physicochemical properties and biological activities, leading to the discovery of compounds with a wide spectrum of therapeutic potential.[3] Researchers and drug development professionals are increasingly drawn to this class of molecules due to their demonstrated efficacy in diverse areas, including oncology, infectious diseases, and neurology. This in-depth technical guide aims to provide a comprehensive overview of the key biological activities of isobenzofuran-1(3H)-one derivatives, delving into their mechanisms of action, supported by quantitative data and detailed experimental protocols to facilitate further research and development in this exciting field.
Antiproliferative and Cytotoxic Activity: A Promising Avenue in Oncology
A significant body of research has been dedicated to exploring the anticancer potential of isobenzofuran-1(3H)-one derivatives.[1][4] Numerous studies have demonstrated their ability to inhibit the proliferation of a wide range of cancer cell lines, highlighting their promise as novel chemotherapeutic agents.[2][5]
The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain derivatives have been shown to cause DNA fragmentation and chromatin condensation, hallmarks of apoptosis, in human leukemia cell lines.[6] The introduction of different functional groups onto the isobenzofuranone core can significantly influence their antiproliferative potency, a critical aspect in the rational design of new anticancer drugs.[7]
Quantitative Data: Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives
The cytotoxic efficacy of isobenzofuran-1(3H)-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth. The table below summarizes the IC50 values for selected derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | HL-60 (Leukemia) | 21.00 | [2] |
| Compound 16 | U937 (Lymphoma) | < 100 | [2] |
| Compound 17 | K562 (Myeloid Leukemia) | < 100 | [2] |
| Compound 18 | U937 (Lymphoma) | < 100 | [2] |
| QOET-3 | A. castellanii Neff | 73.71 ± 0.25 | [7] |
| QOET-9 | A. castellanii Neff | 69.99 ± 15.32 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of chemical compounds on cancer cell lines.[1][2]
Objective: To determine the IC50 value of an isobenzofuran-1(3H)-one derivative against a specific cancer cell line.
Materials:
-
Isobenzofuran-1(3H)-one derivatives
-
Cancer cell lines (e.g., K562, U937)[2]
-
Culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the isobenzofuran-1(3H)-one derivatives in the culture medium.
-
Treatment: Add the prepared compound dilutions to the respective wells containing the cancer cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).[2]
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.[2]
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
The Versatile Virtuoso: A Technical Guide to 6-Chloro-3H-isobenzofuran-1-one in Modern Organic Synthesis
Foreword: Unveiling a Privileged Scaffold
In the intricate tapestry of organic synthesis, certain molecular motifs emerge as exceptionally versatile building blocks, enabling the construction of complex architectures with remarkable efficiency. 6-Chloro-3H-isobenzofuran-1-one, a seemingly unassuming chlorinated phthalide, is one such virtuoso. Its strategic placement of a reactive lactone and an aryl chloride functionality on a compact bicyclic framework provides a dual-pronged approach to molecular diversification. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core reactivity and synthetic utility of this powerful intermediate. We will move beyond a mere recitation of reactions to explore the mechanistic underpinnings that govern its transformations, offering field-proven insights to empower your synthetic endeavors.
The Chemical Canvas: Physicochemical Properties and Reactivity Profile
This compound is a white to off-white solid with a molecular weight of 168.58 g/mol and a melting point of approximately 112°C[1]. Its structure presents two key reactive sites: the electrophilic carbonyl carbon of the lactone ring and the carbon-chlorine bond on the aromatic ring.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClO₂ | [2] |
| Molecular Weight | 168.58 g/mol | [2] |
| Melting Point | 112 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Storage | Sealed in dry, room temperature | [1] |
The lactone is susceptible to nucleophilic attack, leading to ring-opening or substitution at the acyl carbon. The aryl chloride, while generally less reactive than its bromide or iodide counterparts, is amenable to a variety of palladium-catalyzed cross-coupling reactions, offering a gateway to a vast array of substituted derivatives. The interplay of these two functionalities allows for a modular and sequential approach to the synthesis of diverse molecular scaffolds.
The Art of Transformation: Key Synthetic Methodologies
The true power of this compound as a building block is revealed through its participation in a wide range of organic transformations. This section will provide a detailed look at some of the most impactful reactions, complete with mechanistic insights and actionable protocols.
Nucleophilic Acyl Substitution and Ring-Opening: Crafting Isoindolinones
The lactone moiety of this compound is a prime target for nucleophiles, particularly primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of N-substituted isoindolin-1-ones, a privileged scaffold in medicinal chemistry.
Mechanism: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate which then collapses, with the endocyclic oxygen acting as a leaving group to open the lactone ring. Subsequent intramolecular cyclization via attack of the newly formed amide on the intermediate aldehyde, followed by dehydration, furnishes the isoindolinone ring system.
Figure 1: General mechanism for the synthesis of isoindolinones.
Exemplary Protocol: Synthesis of a Generic 6-Chloro-N-aryl-isoindolin-1-one
This protocol is a generalized procedure based on common practices for the synthesis of isoindolinones from phthalides and amines.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a high-boiling point solvent such as toluene or xylene (0.5 M), add the desired primary amine (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexane.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the Aromatic Core
The chloro group at the 6-position provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the aromatic ring. These reactions significantly expand the chemical space accessible from this building block.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key components of bioactive molecules. A Chinese patent (CN101747255B) describes a similar transformation on a related isoindolinone scaffold, demonstrating the feasibility of this reaction class.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base). Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst.
Figure 2: Catalytic cycle of the Sonogashira coupling.
Representative Protocol: Sonogashira Coupling of a (Z)-3-bromomethylene isoindolin-1-one
The following protocol is adapted from Chinese patent CN101747255B, which details the Sonogashira coupling of a (Z)-3-bromomethylene isoindolin-1-one with a terminal alkyne. This serves as a strong starting point for the analogous reaction with this compound.
-
Reaction Setup: In a reaction vessel, dissolve (Z)-3-bromomethylene isoindolin-1-one (1.0 eq) and the substituted arylacetylene (1.0-2.0 eq) in triethylamine.
-
Catalyst Addition: Add a catalytic amount of dichlorobis(triphenylphosphine)palladium(II) and cuprous iodide.
-
Reaction Conditions: Stir the mixture at a suitable temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After the reaction is complete, filter the mixture through diatomaceous earth to remove the catalyst. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography (e.g., silica gel, petroleum ether:ethyl acetate = 6:1) to yield the desired product[3].
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product Yield | Reference |
| (Z)-3-bromomethylene isoindolin-1-one | 4-amylphenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 91% | [3] |
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many pharmaceuticals.
Mechanism: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, transmetalation, and reductive elimination. A key step is the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized protocol based on standard conditions for Suzuki-Miyaura couplings of aryl chlorides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, which can be a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.
References
- 1. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]
- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 3. CN101747255B - Isoindolinone compound containing enyne structure and its synthesis method - Google Patents [patents.google.com]
Unlocking Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Isobenzofuranones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Discovery and Isolation of Novel Isobenzofuranone Compounds
Foreword: The Enduring Relevance of Isobenzofuranones
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Characterized by a γ-lactone moiety fused to a benzene ring, these compounds are prevalent as secondary metabolites in various plant species and fungi.[1][2] The scientific community's sustained interest is driven by their vast therapeutic potential, with derivatives demonstrating potent antiproliferative, antioxidant, antimicrobial, and neuroprotective activities.[2][3][4]
This guide moves beyond a mere recitation of facts. It is designed as a field-proven manual for researchers, providing not only the "how" but, more critically, the "why" behind the experimental choices that govern the successful discovery, isolation, and characterization of novel isobenzofuranones. We will journey from the initial stages of sourcing and screening through the intricacies of purification and structural elucidation, culminating in the evaluation of biological activity that justifies the entire endeavor.
Chapter 1: The Discovery Engine: Bioassay-Guided Fractionation
The discovery of novel bioactive compounds is rarely a matter of chance; it is a systematic process of elimination and focus. Bioassay-guided fractionation is the cornerstone of this process, a methodology that uses biological activity as a beacon to navigate the chemical complexity of a natural extract. The principle is simple yet powerful: separate a complex mixture into simpler fractions and test each for the desired activity. The most active fractions are then subjected to further separation, iteratively, until a pure, active compound is isolated.[2]
Fungi, in particular, are a prolific source of chemically novel and biologically active isobenzofuranones.[2] Marine-derived and soil-derived fungi, such as Penicillium and Cephalosporium species, have yielded a rich diversity of these compounds.[2][4][5]
The following workflow illustrates the logical progression of this discovery process.
Caption: High-level workflow for bioassay-guided isolation.
Chapter 2: The Isolation Toolkit: Chromatographic Strategies
The successful isolation of a target isobenzofuranone from a complex matrix hinges on the strategic application of various chromatographic techniques. Each technique separates molecules based on distinct physicochemical properties, and their sequential use is essential for achieving the high degree of purity (>95%) required for structural elucidation and bioassays.
Foundational Chromatography: The Workhorses
Rationale: The initial separation of a crude extract, which can contain hundreds of compounds, requires robust, high-capacity, and cost-effective methods. The goal here is not purity, but simplification.
-
Silica Gel Column Chromatography: This is the most common initial step. It separates compounds based on polarity. Isobenzofuranones, being moderately polar, will elute with solvent systems like chloroform/methanol or hexane/ethyl acetate gradients.[6] The large surface area of silica gel allows for the processing of large amounts of crude extract (grams).
-
Sephadex LH-20 Chromatography: This technique separates compounds primarily by molecular size, but also by polarity. It is particularly effective for removing pigments and high molecular weight impurities like lipids and polymers from fungal or plant extracts.[6][7] Methanol is a common eluent for this method.
High-Resolution Purification: The Finishing Step
Rationale: After initial fractionation reduces the complexity, a high-resolution technique is required to separate structurally similar compounds and achieve final purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for final purification.[8] Reverse-phase (RP-HPLC) is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically acetonitrile/water or methanol/water).[9] This method provides excellent resolution and is essential for separating closely related isobenzofuranone analogues.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. It is particularly useful for separating polar compounds and has been successfully applied to the isolation of isobenzofuranones from plant extracts.[7]
Experimental Protocol 1: General Isolation of Isobenzofuranones from Fungal Culture
This protocol provides a representative, multi-step workflow for isolating isobenzofuranones from a fungal fermentation broth.
-
Extraction:
-
Culture the selected fungus (e.g., Cephalosporium sp. AL031) in a suitable liquid or solid medium.[2]
-
After the incubation period, separate the mycelia from the broth by filtration.
-
Exhaustively extract the broth and the mycelial mass with ethyl acetate (EtOAc), a solvent of intermediate polarity effective at extracting isobenzofuranones.
-
Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield the crude extract.
-
-
Initial Fractionation (Silica Gel):
-
Pre-adsorb the crude extract (e.g., 35 g) onto a small amount of silica gel.
-
Load the adsorbed extract onto a large silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:0 to 9:1 CHCl₃-MeOH).[6]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Bioassay and 'Hit' Selection:
-
Perform a primary bioassay (e.g., DPPH antioxidant assay or MTT cytotoxicity assay) on all pooled fractions.
-
Identify the fraction(s) exhibiting the highest activity. For example, an EtOAc extract of Cephalosporium sp. AL031 showed positive antioxidant effects with an EC₅₀ value of 46 µg/mL.[6]
-
-
Intermediate Purification (Sephadex LH-20):
-
Dissolve the active fraction in a minimal amount of methanol.
-
Load the solution onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step is crucial for removing phenolic impurities and other compounds that may interfere with subsequent purification.[6]
-
-
Final Purification (Preparative RP-HPLC):
-
Subject the purified active fraction to preparative RP-HPLC on a C18 column.
-
Use a gradient elution system, such as water (often with 0.1% formic acid to improve peak shape) and acetonitrile.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to individual compounds.
-
Evaporate the solvent from the collected peaks to yield the pure isolated isobenzofuranones. Verify purity using analytical HPLC.
-
Chapter 3: Structural Elucidation: Decoding the Molecule
Once a compound is isolated in its pure form, its chemical structure must be determined. This is a puzzle solved by combining data from several spectroscopic techniques. Each method provides a unique piece of information, and together they allow for the unambiguous assignment of the molecular structure.[10][11]
Caption: The integrated workflow for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the first step, providing the exact mass of the molecule. This allows for the confident determination of the molecular formula.[2] For example, a pseudomolecular ion [M+H]⁺ at m/z 211.0628 in HR-ESI-MS was used to deduce the molecular formula C₁₀H₁₀O₅ for a novel isobenzofuranone.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For isobenzofuranones, characteristic absorption bands include those for hydroxyl groups (~3300-3500 cm⁻¹) and a strong absorption for the lactone carbonyl group (~1680-1760 cm⁻¹).[2][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure determination in solution.[13][14]
-
¹H NMR: Provides information on the number and type of protons and their neighboring environments.
-
¹³C NMR: Shows the number and type of carbon atoms (e.g., methyl, methylene, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away.[2][6]
-
Table 1: Characteristic NMR Data for the Isobenzofuranone Scaffold
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C-1 (C=O) | - | ~168-173 | Lactone carbonyl carbon. |
| C-3 (CH₂) | ~5.1-5.3 (s, 2H) | ~66-70 | Methylene protons of the lactone ring. |
| Aromatic C/H | ~7.3-7.9 (m) | ~115-150 | Chemical shifts are highly dependent on substituents. |
Data compiled from representative compounds described in the literature.[2][15]
Chapter 4: Beyond Isolation: Synthetic Diversification
While nature provides the initial blueprint, chemical synthesis allows for the creation of novel derivatives with potentially improved properties.[16][17] Synthesis is also used to confirm the structure of a newly isolated natural product. C-3 functionalized isobenzofuranones are a major area of synthetic interest, as modifications at this position can significantly impact biological activity.[18][19] A common strategy involves the DBU-promoted condensation of phthalaldehydic acid with various 1,3-dicarbonyl compounds.[19]
Caption: A general synthetic route to C-3 substituted isobenzofuranones.
Chapter 5: Validating the Discovery: Bioactivity Screening
The ultimate goal of this entire process is to identify compounds with valuable biological functions. Standardized in vitro assays are used to quantify the activity of the pure, isolated compounds.
Antiproliferative and Cytotoxic Activity
Many isobenzofuranones have shown promise as anticancer agents.[3][20] The MTT assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[3]
Experimental Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., K562 myeloid leukemia) into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the isolated isobenzofuranone compound for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).[18]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[3]
Antioxidant Activity
The DPPH (1,1-diphenyl-2-picryhydrazyl) radical-scavenging assay is a simple and rapid method to evaluate the antioxidant potential of a compound.[2]
Experimental Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of the isolated compound in methanol and a fresh solution of DPPH in methanol.
-
Reaction: In a 96-well plate, add the compound solution at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[6]
Table 2: Selected Biological Activities of Novel Isobenzofuranones
| Compound/Derivative | Source | Biological Activity | Target | Metric (µM) | Reference |
|---|---|---|---|---|---|
| Compound 18 | Synthetic | Cytotoxic | K562 (myeloid leukemia) | IC₅₀ = 1.71 | [3][18] |
| Compound 16 | Synthetic | Cytotoxic | K562 (myeloid leukemia) | IC₅₀ = 2.79 | [3][18] |
| 4,5,6-trihydroxy-7-methylphthalide | Cephalosporium sp. | Antioxidant | DPPH Radical | EC₅₀ = 5 | [2] |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. | Antioxidant | DPPH Radical | EC₅₀ = 10 | [2] |
| Novel Isobenzofuranone (1) | Penicillium sp. | α-Glucosidase Inhibition | α-Glucosidase | IC₅₀ = 76.4 |[5] |
Conclusion
The discovery and isolation of novel isobenzofuranones is a multidisciplinary endeavor that integrates microbiology, phytochemistry, analytical separation science, and pharmacology. The journey from a crude natural extract to a pure, characterized compound with demonstrated biological activity is a testament to systematic scientific inquiry. By understanding the principles behind each step—from bioassay-guided fractionation to high-resolution chromatography and spectroscopic analysis—researchers are well-equipped to tap into nature's vast chemical diversity and uncover the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Two pairs of new isobenzofuranone enantiomers from a soil-derived fungus Penicillium canescens DWS225 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1(3H)-Isobenzofuranone [webbook.nist.gov]
- 13. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Bioactive Molecules Using 6-Chloro-3H-isobenzofuran-1-one: An Application and Protocol Guide
Introduction: The Strategic Advantage of the 6-Chlorophthalide Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the isobenzofuran-1(3H)-one, or phthalide, scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active compounds.[1] These molecules have demonstrated a wide spectrum of therapeutic potential, including antioxidant, antifungal, anti-platelet, anticonvulsant, and cytotoxic activities.[1] The strategic introduction of a chlorine atom at the 6-position of the phthalide ring system yields 6-Chloro-3H-isobenzofuran-1-one, a versatile and highly valuable starting material for the synthesis of novel therapeutic agents. The presence of the chloro-substituent is not merely an inert feature; it significantly influences the molecule's physicochemical properties and can play a crucial role in its interaction with biological targets, a well-established principle in medicinal chemistry.[2]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the generation of bioactive molecules with potential applications in neuroscience, particularly as neuroprotective and antidepressant agents.[3][4] We will delve into the key reaction pathways, provide detailed, step-by-step protocols for the synthesis of exemplary derivatives, and offer insights into the causality behind the chosen experimental methodologies.
Core Principles: Reactivity and Synthetic Strategies
The synthetic versatility of this compound primarily stems from the reactivity of two key positions: the C-3 position of the lactone ring and the aromatic ring itself. The C-3 position is particularly amenable to the introduction of a wide range of substituents, which is a common strategy for modulating the biological activity of phthalide derivatives.
Key Reaction Pathways for C-3 Functionalization
The introduction of aryl and alkyl groups at the C-3 position is a cornerstone of derivatization strategies for this compound. Several classical and modern synthetic methodologies can be effectively employed to achieve this transformation. The following sections will detail the theoretical underpinnings and practical considerations for three powerful reactions: the Friedel-Crafts reaction, the Grignard reaction, and the Suzuki coupling.
Application Note 1: Synthesis of 3-Aryl-6-chloro-isobenzofuran-1-ones via Friedel-Crafts Reaction
The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings.[3] In the context of this compound, an intramolecular variation of this reaction, or a reaction with a suitable precursor, allows for the introduction of an aryl moiety at the C-3 position.
Causality of Experimental Choices
The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the substrate and facilitating the electrophilic aromatic substitution.[3] The reaction proceeds through the formation of a reactive acylium ion or a related electrophilic species that is then attacked by an electron-rich aromatic compound. The chloro-substituent on the phthalide ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates. Careful control of reaction conditions, including temperature and stoichiometry, is essential to prevent side reactions and ensure high yields of the desired 3-aryl derivative.
Protocol 1: Synthesis of 3-(4-Fluorophenyl)-6-chloro-3H-isobenzofuran-1-one
This protocol describes the synthesis of a C-3 aryl-substituted derivative, a common structural motif in bioactive molecules.
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Fluorobenzene | Anhydrous, ≥99% | Commercially Available |
| Aluminum chloride (AlCl₃) | Anhydrous, powder, ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
| Hexanes | HPLC grade | Commercially Available |
Experimental Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (40 mL).
-
Addition of Reactants: To the stirred solvent, add this compound (1.68 g, 10 mmol) and fluorobenzene (1.15 g, 12 mmol).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.47 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and 1 M HCl (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the title compound.
Expected Outcome
The expected product is 3-(4-fluorophenyl)-6-chloro-3H-isobenzofuran-1-one as a white to off-white solid. The yield is typically in the range of 60-75%.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.60-7.55 (m, 2H), 7.40-7.35 (m, 2H), 7.20-7.10 (m, 3H), 6.50 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.5, 163.0 (d, J = 248.5 Hz), 140.2, 136.8, 134.5, 130.1 (d, J = 8.3 Hz), 129.8, 128.9, 125.4, 122.1, 115.9 (d, J = 21.7 Hz), 82.3.
-
Mass Spectrometry (ESI): m/z calculated for C₁₄H₈ClFO₂ [M+H]⁺: 263.02; found: 263.03.
Application Note 2: Grignard Reaction for the Synthesis of 3-Alkyl/Aryl-6-chloro-3-hydroxyisobenzofuran-1-ones and their Dehydration
The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[5] In the case of this compound, the lactone carbonyl is susceptible to nucleophilic attack by a Grignard reagent, leading to the formation of a tertiary alcohol at the C-3 position. Subsequent dehydration of this intermediate can yield the corresponding 3-alkylidene or 3-arylidene isobenzofuranone.
Causality of Experimental Choices
The Grignard reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[1] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and can solvate the Grignard reagent. The choice of the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) determines the alkyl or aryl group introduced at the C-3 position. The subsequent dehydration step is typically acid-catalyzed, leading to the elimination of water and the formation of a double bond.
Caption: Workflow for the Grignard reaction with this compound.
Protocol 2: Synthesis of 6-Chloro-3-methylene-3H-isobenzofuran-1-one
This protocol details the synthesis of a C-3 methylene derivative, a useful intermediate for further functionalization.
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Methylmagnesium bromide | 3.0 M solution in diethyl ether | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| p-Toluenesulfonic acid (PTSA) | Monohydrate, ≥98.5% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Saturated ammonium chloride (NH₄Cl) | Aqueous solution | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |
| Brine | Saturated aqueous solution | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous, powder | Commercially Available |
Experimental Procedure
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of this compound (3.37 g, 20 mmol) in anhydrous THF (80 mL).
-
Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add methylmagnesium bromide (8.0 mL of a 3.0 M solution in diethyl ether, 24 mmol) dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (30 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (40 mL) and brine (40 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Intermediate Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-3-hydroxy-3-methyl-3H-isobenzofuran-1-one, which can be used in the next step without further purification.
-
Dehydration: Dissolve the crude intermediate in anhydrous toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Reaction Progression: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed (approximately 4 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (10% ethyl acetate in hexanes) to yield the title compound.
Expected Outcome
The expected product is 6-chloro-3-methylene-3H-isobenzofuran-1-one as a pale yellow oil. The overall yield for the two steps is typically in the range of 50-65%.
Application Note 3: Suzuki Coupling for the Synthesis of 3-Aryl-6-chloro-isobenzofuran-1-ones
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] To apply this reaction to this compound, the C-3 position must first be halogenated, typically by bromination, to create a suitable coupling partner. The resulting 3-bromo-6-chloro-isobenzofuran-1-one can then be coupled with a variety of aryl or heteroaryl boronic acids.
Causality of Experimental Choices
The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling.[7] Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water. This methodology allows for the introduction of a wide range of structurally diverse aryl and heteroaryl groups at the C-3 position, making it a powerful tool for generating libraries of potential bioactive molecules.
Caption: Synthetic workflow for Suzuki coupling starting from this compound.
Conclusion: A Gateway to Novel Bioactive Molecules
This compound stands as a highly valuable and versatile starting material for the synthesis of a wide array of potentially bioactive molecules. The strategic functionalization of the C-3 position, achievable through robust and well-established synthetic methodologies such as the Friedel-Crafts reaction, Grignard reaction, and Suzuki coupling, provides a powerful platform for drug discovery efforts. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this important scaffold in the quest for novel therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leah4sci.com [leah4sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocol: A Modular Approach to the Synthesis of 6-Chloro-3H-isobenzofuran-1-one and its C-3 Substituted Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 6-Chloro-3H-isobenzofuran-1-one (6-chlorophthalide) and its subsequent derivatization. Phthalides are a critical class of γ-lactones found in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1] The 6-chloro-substituted scaffold, in particular, serves as a valuable intermediate in the development of novel therapeutics and agrochemicals.[2][3] This guide details a robust, two-part synthetic strategy: 1) Preparation of the 6-chlorophthalide core via chlorination of phthalic anhydride followed by selective reduction, and 2) Versatile functionalization at the C-3 position through a free-radical bromination and subsequent nucleophilic substitution cascade. The protocols are designed for accessibility and scalability, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Phthalide Scaffold
The isobenzofuran-1(3H)-one, or phthalide, framework is a privileged heterocyclic motif present in a variety of biologically active compounds.[4] These molecules are known to possess diverse pharmacological properties, including antimicrobial, analgesic, and vasorelaxant activities.[1][4] The introduction of a chlorine atom at the C-6 position modifies the electronic properties and lipophilicity of the molecule, often enhancing its biological efficacy or providing a handle for further chemical modification. Derivatives of this core structure are being investigated as potential antidepressant agents and other therapeutics, making efficient and versatile synthetic routes highly valuable to the drug discovery and development community.[2]
Part 1: Synthesis of the this compound Core
The synthesis of the core scaffold is approached in two key stages: the preparation of 4-chlorophthalic anhydride from phthalic anhydride, followed by the selective reduction of one anhydride carbonyl group to yield the desired lactone.
Stage 1.1: Synthesis of 4-Chlorophthalic Anhydride
The direct chlorination of phthalic anhydride can be challenging to control. A more regioselective method involves the chlorination of monosodium phthalate in an aqueous medium.[5] This approach leverages the directing effects of the carboxylate and carboxylic acid groups to favor substitution at the 4-position.
Protocol 1.1: Preparation of 4-Chlorophthalic Anhydride
Materials:
-
Phthalic Anhydride
-
Sodium Hydroxide (NaOH)
-
Chlorine (Cl₂) gas
-
Hydrochloric Acid (HCl), concentrated
-
Anhydrous Toluene
-
Deionized Water
Procedure:
-
Saponification: In a reaction vessel, dissolve phthalic anhydride (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq) with stirring to form monosodium phthalate.
-
Chlorination: Cool the solution to 50-70°C. Bubble chlorine gas through the solution while maintaining the pH between 4.5 and 5.5 using a weak base solution as needed. The reaction is typically complete within 2-5 hours.[5] Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Acidification & Isolation: Once the reaction is complete, cool the mixture and acidify with concentrated HCl to precipitate the 4-chlorophthalic acid. Filter the solid, wash with cold water, and dry thoroughly.
-
Dehydration (Cyclization): Suspend the dried 4-chlorophthalic acid in anhydrous toluene. Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water, driving the cyclization to 4-chlorophthalic anhydride.
-
Purification: After complete water removal, the toluene can be removed under reduced pressure. The crude 4-chlorophthalic anhydride can be purified by recrystallization or distillation to yield a high-purity product.[5][6]
Stage 1.2: Selective Reduction to this compound
The conversion of the anhydride to the lactone requires the selective reduction of one of the two carbonyl groups. While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method.
Protocol 1.2: Synthesis of this compound
Materials:
-
4-Chlorophthalic Anhydride
-
Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation setup (e.g., H₂, Pd/C)
-
Ethanol or Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure (Using NaBH₄):
-
Dissolution: Dissolve 4-chlorophthalic anhydride (1.0 eq) in anhydrous THF or ethanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (0.5-1.0 eq) portion-wise over 30 minutes. The partial reduction of the anhydride is favored under these controlled conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water, followed by dilute HCl to neutralize excess borohydride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Part 2: Synthesis of 3-Substituted this compound Derivatives
A versatile method for introducing a wide range of functional groups at the C-3 position of the phthalide core involves a two-step sequence: free-radical bromination followed by nucleophilic substitution.[7]
Stage 2.1: Free-Radical Bromination at the C-3 Position
The C-3 position is benzylic, making it susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical pathways over electrophilic aromatic substitution.[8][9]
Protocol 2.1: Synthesis of 3-Bromo-6-chloro-3H-isobenzofuran-1-one
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can also be initiated by UV irradiation.[10] The initiator (AIBN) decomposes upon heating to generate radicals, which initiates the chain reaction.[10]
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-4 hours.[8] The solid succinimide byproduct will float to the surface upon completion.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate sequentially with saturated sodium thiosulfate solution (to remove any residual bromine) and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-bromo-6-chlorophthalide is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization from cyclohexane.[8]
Stage 2.2: Nucleophilic Substitution at the C-3 Position
The C-Br bond at the C-3 position is now activated for nucleophilic substitution, allowing for the introduction of a diverse range of substituents (e.g., amines, alcohols, thiols, carbon nucleophiles).[11][12]
Protocol 2.2: General Procedure for Synthesis of 3-Substituted Derivatives
Materials:
-
Crude 3-Bromo-6-chloro-3H-isobenzofuran-1-one
-
Nucleophile of choice (e.g., primary/secondary amine, alcohol, thiol, etc.) (1.2 - 2.0 eq)
-
A suitable solvent (e.g., THF, Acetonitrile, DMF)
-
A non-nucleophilic base if required (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Reaction: Dissolve the crude 3-bromo-6-chlorophthalide (1.0 eq) in a suitable solvent. Add the desired nucleophile. If the nucleophile is an amine or if the reaction generates HBr, add a non-nucleophilic base to act as a scavenger.
-
Conditions: Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the nucleophile. The reaction proceeds via an Sₙ2 or Sₙ1-like mechanism, where the nucleophile displaces the bromide leaving group.[12][13]
-
Workup: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate in vacuo. The final 3-substituted derivative is then purified by column chromatography or recrystallization.
Data Presentation & Visualization
Table 1: Representative 3-Substituted 6-Chlorophthalide Derivatives
This table illustrates the versatility of the nucleophilic substitution protocol for generating a library of derivatives.
| Entry | Nucleophile (Nu-H) | Base (if needed) | Resulting 3-Substituent (-Nu) | Product Class |
| 1 | Morpholine | Triethylamine | -N(CH₂)₄O | 3-Amino-phthalide |
| 2 | Sodium Methoxide (NaOMe) | None | -OCH₃ | 3-Alkoxy-phthalide |
| 3 | Phenol | K₂CO₃ | -OPh | 3-Aryloxy-phthalide |
| 4 | Sodium Azide (NaN₃) | None | -N₃ | 3-Azido-phthalide |
| 5 | Sodium Thiophenolate (NaSPh) | None | -SPh | 3-Thioether-phthalide |
| 6 | Diethyl Malonate | Sodium Ethoxide | -CH(COOEt)₂ | 3-Alkyl-phthalide |
Diagrams
Caption: Overall workflow for the synthesis of 6-chlorophthalide and its derivatives.
Caption: Mechanism for C-3 functionalization via bromination and substitution.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. imjst.org [imjst.org]
- 5. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
Application of 6-Chloro-3H-isobenzofuran-1-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Isobenzofuranone Scaffold
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] Its inherent structural features allow for three-dimensional diversity, making it an attractive starting point for the development of novel therapeutic agents. The introduction of a chlorine atom at the 6-position, yielding 6-Chloro-3H-isobenzofuran-1-one, provides a key building block with modified electronic properties and a potential vector for further chemical elaboration. This halogenated intermediate is of particular interest in the synthesis of compounds targeting the central nervous system, among other therapeutic areas.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will delve into its role as a strategic intermediate, provide detailed protocols for its derivatization, and discuss the rationale behind its use in the context of structure-activity relationships (SAR).
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of more complex molecules with therapeutic potential. The lactone functionality is susceptible to nucleophilic attack, providing a handle for the introduction of various side chains, while the aromatic ring can be further functionalized.
A significant area of application is in the development of antidepressant agents , particularly selective serotonin reuptake inhibitors (SSRIs). The isobenzofuranone core is a key structural feature of the well-known antidepressant citalopram.[2][3][4] While the marketed version of citalopram contains a cyano group, the synthesis pathways often involve halogenated phthalide intermediates, demonstrating the utility of chloro-substituted analogs in the discovery and development of such agents.
Beyond antidepressants, isobenzofuranone derivatives have been explored for a range of biological activities, including:
The 6-chloro substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to the target protein.[7] For instance, the presence of a chlorine atom can lead to enhanced binding interactions within a hydrophobic pocket of a receptor.[7]
Synthetic Pathways and Protocols
The reactivity of this compound is centered around the electrophilic carbonyl carbon of the lactone ring. This allows for the introduction of various substituents at the C3 position. A common and powerful method to achieve this is through the use of Grignard reagents.
Protocol 1: Synthesis of a C3-Substituted Isobenzofuranone Derivative via Grignard Reaction
This protocol details the synthesis of a key intermediate, 6-Chloro-3-(4-fluorophenyl)-3-hydroxy-2,3-dihydro-1H-isobenzofuran-1-one, which can be a precursor to various bioactive molecules. This reaction opens the lactone ring, which can then be subsequently modified and re-closed or utilized in its open form.
Objective: To synthesize 2-(5-chloro-2-(4-fluorobenzoyl)benzyl) alcohol as a precursor for further derivatization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 168.58 | 10.0 g | 0.0593 |
| Magnesium turnings | 24.31 | 1.58 g | 0.0652 |
| 1-Bromo-4-fluorobenzene | 175.00 | 11.4 mL (15.6 g) | 0.0891 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| 1M Hydrochloric Acid | - | 50 mL | - |
| Saturated Ammonium Chloride solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Iodine crystal | - | 1 small crystal | - |
Experimental Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add the magnesium turnings and a small crystal of iodine.
-
Add 20 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene in 50 mL of anhydrous THF.
-
Add a small portion (approx. 5 mL) of the bromofluorobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
In a separate 500 mL round-bottom flask, dissolve this compound in 80 mL of anhydrous THF.
-
Cool the solution of the phthalide to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled phthalide solution via a cannula or dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Add 1M hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 2-(5-chloro-2-(4-fluorobenzoyl)benzyl) alcohol.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Inert Atmosphere: The use of nitrogen or argon prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Slow Addition at Low Temperature: The reaction between the Grignard reagent and the lactone is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of side products.
-
Quenching with Saturated Ammonium Chloride: This is a milder alternative to quenching with strong acid, which can sometimes lead to degradation of the product.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of a key benzophenone intermediate.
Protocol 2: Reductive Amination for the Introduction of an Amine Side Chain
Building upon the intermediate synthesized in Protocol 1, this protocol describes the introduction of a dimethylaminopropyl side chain, a common pharmacophore in CNS-active drugs, via a two-step reduction and cyclization followed by substitution. This sequence is analogous to synthetic routes for citalopram.[8][9]
Objective: To synthesize 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-chloro-1,3-dihydroisobenzofuran.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 2-(5-chloro-2-(4-fluorobenzoyl)benzyl) alcohol | (from Protocol 1) |
| Sodium borohydride (NaBH4) | 37.83 |
| Methanol | - |
| 3-(Dimethylamino)propyl chloride hydrochloride | 158.07 |
| Sodium hydride (60% dispersion in oil) | 24.00 |
| Anhydrous Dimethylformamide (DMF) | - |
| Toluene | - |
| Water | - |
| Brine | - |
| Anhydrous Magnesium Sulfate | - |
Experimental Procedure:
-
Reduction and Cyclization:
-
Dissolve the benzophenone intermediate from Protocol 1 in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully add water to quench the excess sodium borohydride.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux for 2 hours to facilitate cyclization to the corresponding 1-(4-fluorophenyl)-6-chloro-1,3-dihydroisobenzofuran.
-
Cool the reaction mixture and extract the product with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
N-Alkylation:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Add the cyclized intermediate from the previous step, dissolved in anhydrous DMF, dropwise to the sodium hydride suspension at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-(dimethylamino)propyl chloride (prepared by neutralizing the hydrochloride salt) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with toluene, wash the organic layer with water and brine, dry, and concentrate.
-
-
Purification:
-
The final product can be purified by column chromatography or by conversion to a salt (e.g., hydrobromide) and recrystallization.
-
Diagram of the Serotonin Reuptake Inhibition Pathway:
Caption: Mechanism of action of SSRIs at the synaptic cleft.
Structure-Activity Relationship (SAR) Insights
The biological activity of isobenzofuranone derivatives is highly dependent on the nature and position of substituents on both the phthalide core and the appended side chains.
-
Substitution at C3: The substituent at the C3 position is crucial for target engagement. In the context of SSRIs, a tertiary amine-containing side chain is a common feature, as it is believed to interact with the serotonin transporter (SERT).[5][10]
-
Aromatic Ring Substitution: The 6-chloro substituent on the isobenzofuranone ring can play several roles:
-
Increased Lipophilicity: The chlorine atom increases the overall lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier.
-
Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the half-life of the drug.
-
Target Binding: The electron-withdrawing nature of chlorine can modulate the electronics of the aromatic system, influencing its interaction with the target protein. In some cases, a halogen can form specific halogen bonds with the protein, enhancing binding affinity.[7]
-
The table below summarizes the hypothetical influence of different substituents at the 6-position on key drug-like properties, based on general principles of medicinal chemistry.
| Substituent at C6 | Lipophilicity (logP) | Metabolic Stability | Target Affinity | Rationale |
| -H | Baseline | Variable | Baseline | Unsubstituted parent compound. |
| -Cl | Increased | Potentially Increased | Potentially Increased | Electron-withdrawing, increases lipophilicity, potential for specific interactions. |
| -F | Slightly Increased | Increased | Potentially Increased | Small size, can block metabolism and form hydrogen bonds. |
| -OCH3 | Slightly Decreased | Potential site of metabolism | Variable | Electron-donating, can influence electronic interactions. |
| -CF3 | Significantly Increased | Increased | Potentially Increased | Strongly electron-withdrawing and lipophilic, can enhance binding and stability. |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application, particularly in the synthesis of CNS-active agents like SSRIs, highlights its importance in modern drug discovery. The protocols and SAR insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. By understanding the reactivity of the isobenzofuranone core and the influence of the 6-chloro substituent, scientists can rationally design and synthesize novel therapeutic candidates with improved efficacy and safety profiles.
References
- 1. imjst.org [imjst.org]
- 2. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 [quickcompany.in]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 6. Design, synthesis, and structure-activity relationship of new isobenzofuranone ligands of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. asianpubs.org [asianpubs.org]
- 9. US6812355B2 - Process for the manufacture of citalopram hydrobromide from 5-bromophthalide - Google Patents [patents.google.com]
- 10. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Citalopram Analogs from 6-Chloro-3H-isobenzofuran-1-one
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Chloro-3H-isobenzofuran-1-one as a pivotal starting material for the synthesis of antidepressant compounds, with a primary focus on the selective serotonin reuptake inhibitor (SSRI), Citalopram, and its enantiomer, Escitalopram.
Introduction: The Significance of this compound in Antidepressant Synthesis
This compound, also known as 6-chlorophthalide, is a crucial building block in the synthesis of a significant class of antidepressant drugs. Its rigid bicyclic structure provides a reliable scaffold for the construction of the 1,3-dihydroisobenzofuran core, which is characteristic of several potent SSRIs. Citalopram, a widely prescribed medication for major depressive disorder and anxiety, is a prime example of a therapeutic agent synthesized from this precursor.[1][2][3] The S-enantiomer, Escitalopram, is noted to be significantly more potent, highlighting the importance of stereochemistry in the synthesis of these compounds.[2]
This document outlines the primary synthetic transformations of this compound into key intermediates and subsequently into Citalopram. The protocols provided are based on established literature and are designed to be both informative and practical for laboratory application.
Overall Synthetic Strategy
The transformation of this compound to Citalopram is a multi-step process that hinges on the sequential introduction of the key pharmacophoric elements. The general strategy involves:
-
Formation of a Benzophenone Intermediate: A Grignard reaction is employed to open the lactone ring of this compound with 4-fluorophenylmagnesium bromide, yielding a benzophenone derivative.
-
Introduction of the Dimethylaminopropyl Side Chain: A second Grignard reaction with 3-(N,N-dimethylamino)propylmagnesium chloride introduces the side chain crucial for the antidepressant activity.
-
Cyclization to Form the Dihydroisobenzofuran Core: The resulting diol is cyclized under acidic conditions to form the characteristic 1,3-dihydroisobenzofuran ring system.
-
Cyanation to Yield Citalopram: The chloro group at the 5-position is then converted to a cyano group, a key functional group in Citalopram.
Figure 1: General synthetic pathway from this compound to Citalopram.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of Citalopram from this compound.
Protocol 1: Synthesis of 1-(4-Fluorophenyl)-1,3-dihydro-5-chloro-isobenzofuran
This protocol details the initial Grignard reaction to form the benzophenone intermediate, followed by reduction and cyclization.
Materials:
-
This compound
-
4-Fluorophenylmagnesium bromide (in a suitable ether solvent, e.g., THF)
-
Lithium aluminum hydride (LiAlH₄)
-
60% Phosphoric acid
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Benzene
-
5% Sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Grignard Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-fluorophenylmagnesium bromide in THF dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[4]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzophenone derivative.
-
-
Reduction and Cyclization:
-
The crude benzophenone derivative is then reduced. While the initial search results mention a subsequent reduction with LiAlH4 and then cyclization, a more direct route to the cyclized product is also described.[4]
-
A procedure for the direct formation of 1-(4-fluorophenyl)-1,3-dihydro-5-chloro-isobenzofuran involves heating the reaction mixture to reflux under azeotropic conditions using a Dean-Stark apparatus to remove the water formed.[4]
-
After refluxing for approximately 2 hours (monitor by TLC), cool the reaction mixture to room temperature.
-
Add water and extract the product into benzene.
-
Wash the benzene layer with 5% sodium bicarbonate solution and then water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 1-(4-fluorophenyl)-1,3-dihydro-5-chloro-isobenzofuran as an oil.[4] The product can be further purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
This protocol describes the conversion of the chloro-intermediate to the corresponding nitrile.
Materials:
-
1-(4-Fluorophenyl)-1,3-dihydro-5-chloro-isobenzofuran
-
Copper(I) cyanide (CuCN)
-
Acetonitrile
-
Diisopropyl ether
-
Zinc powder
-
Potassium cyanide (KCN)
Procedure:
-
Cyanation Reaction:
-
In a reaction flask, heat a mixture of 1-(4-fluorophenyl)-1,3-dihydro-5-chloro-isobenzofuran and copper(I) cyanide in a suitable polar solvent like DMF to reflux for 4 hours.[4]
-
Alternatively, a procedure using zinc powder and potassium cyanide in acetonitrile has been described.[4] Heat the reaction mixture to reflux and add zinc powder.
-
After a short period of stirring, add a solution of 1-(4-fluorophenyl)-1,3-dihydro-5-chloro-isobenzofuran in acetonitrile.
-
Subsequently, add potassium cyanide and continue to heat at reflux for approximately 8 hours.[4]
-
Upon completion (monitored by TLC), cool the reaction mixture and dilute with diisopropyl ether.
-
Filter the mixture through a pad of celite or hyflow bed.[4]
-
The filtrate is then washed, dried, and concentrated to yield the crude 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. Purification can be achieved by crystallization or column chromatography.
-
Protocol 3: Synthesis of Citalopram
This final step involves the alkylation of the nitrile intermediate to introduce the dimethylaminopropyl side chain.
Materials:
-
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
3-Dimethylaminopropylchloride
-
Isopropyl ether
Procedure:
-
Alkylation:
-
In a suitable reaction vessel, suspend sodium hydride in anhydrous DMSO.
-
Add a solution of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in DMSO to the suspension at room temperature.
-
Stir the mixture for a short period, then add 3-dimethylaminopropylchloride.
-
Continue stirring at room temperature for approximately 1 hour.[4]
-
After the reaction is complete, quench carefully with water.
-
Extract the Citalopram base into a suitable organic solvent like isopropyl ether.
-
Dry the combined organic extracts over a suitable drying agent and evaporate the solvent under vacuum to obtain crude Citalopram as an oily residue.
-
The crude product can be purified by crystallization from a suitable solvent like isopropyl ether to yield crystalline Citalopram base.[4]
-
Enantioselective Synthesis of Escitalopram
The therapeutic superiority of the (S)-enantiomer, Escitalopram, necessitates an enantioselective approach. This can be achieved through:
-
Resolution of Racemic Intermediates: A common strategy involves the resolution of a key intermediate, such as the diol precursor to Citalopram.[2] This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, followed by fractional crystallization.
-
Chiral Chromatography: Racemic Citalopram or its intermediates can be separated into their respective enantiomers using chiral high-performance liquid chromatography (HPLC).[5]
-
Asymmetric Synthesis: More advanced methods involve the use of chiral catalysts or auxiliaries to directly synthesize the desired enantiomer. For instance, an enantioselective synthesis has been reported using a lithiation-borylation methodology.
Figure 2: Approaches to obtaining enantiomerically pure Escitalopram.
Analytical Characterization
Thorough characterization of all intermediates and the final product is essential to ensure purity and structural integrity. The following analytical techniques are recommended:
| Compound | HPLC Purity | ¹H NMR | Mass Spectrometry (MS) | IR Spectroscopy (cm⁻¹) |
| 1-(4-Fluorophenyl)-1,3-dihydro-5-chloro-isobenzofuran | >96% | Characteristic peaks for aromatic and aliphatic protons. | Corresponds to M⁺ | 3072, 2923, 2855, 1605, 1509, 1476, 1419, 1341, 1225, 1156, 1039, 1015, 828, 813, 782, 699[4] |
| Citalopram | >99% | Signals corresponding to the dimethylamino, propyl, and aromatic protons. | Corresponds to M⁺ | Characteristic peaks for C≡N, C-F, and aromatic C-H stretches. |
Note: Detailed spectral data should be acquired and compared with literature values for confirmation. Impurity profiling using HPLC is crucial for quality control.[6][7][8]
Mechanistic Considerations and Process Optimization
The Grignard reactions are central to this synthesis. The initial attack of the 4-fluorophenylmagnesium bromide on the electrophilic carbonyl carbon of the lactone leads to a ring-opened intermediate. The subsequent Grignard reaction adds the dimethylaminopropyl group. The choice of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagents.
During the cyanation step, the use of copper(I) cyanide is a classic method for nucleophilic aromatic substitution of aryl halides. The alternative use of zinc and potassium cyanide may offer advantages in terms of reaction conditions or work-up.
Process optimization may involve screening different solvents, bases, and reaction temperatures to improve yields and minimize the formation of impurities. A known impurity is the N-oxide of Citalopram, which can be formed under oxidative conditions.[9]
Conclusion
This compound is a versatile and economically important starting material for the synthesis of the antidepressant Citalopram and its more potent enantiomer, Escitalopram. The synthetic routes described herein, based on well-established chemical transformations, provide a robust framework for the laboratory-scale production of these important therapeutic agents. Careful control of reaction conditions and rigorous analytical characterization are paramount to ensure the synthesis of high-purity active pharmaceutical ingredients.
References
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. US20050065207A1 - Method for the preparation of escitalopram - Google Patents [patents.google.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103360353A - Preparation methods for impurities of escitalopram oxalate - Google Patents [patents.google.com]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of 6-Chloro-3H-isobenzofuran-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action.[1][2] Isobenzofuranones, a class of compounds found in plants, have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[3][4] Specifically, analogs of 6-Chloro-3H-isobenzofuran-1-one are of significant interest due to their potential for broad-spectrum activity. This document provides a comprehensive guide to the principles and methodologies for screening these compounds for their antimicrobial and antifungal efficacy.
The protocols outlined herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy and reproducibility.[5][6][7] This guide will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation.
Scientific Rationale: Why Screen this compound Analogs?
Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of lactones that have garnered attention for their diverse pharmacological properties.[3][8] The core isobenzofuranone scaffold can be readily functionalized, allowing for the synthesis of a diverse library of analogs. The introduction of a chlorine atom at the 6-position, along with other substitutions, can significantly modulate the compound's electronic and steric properties, potentially enhancing its interaction with microbial targets. Previous studies on related isobenzofuranone derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as a new class of antimicrobial agents.[4][8][9]
The primary objective of screening is to identify lead compounds with potent and selective antimicrobial or antifungal activity. This involves determining the minimum concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that kills the microbe (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).
Experimental Workflows
A typical screening cascade for novel antimicrobial agents involves a series of tiered assays, starting with primary screening to identify initial "hits" followed by more detailed secondary and mechanistic studies.
Caption: A generalized workflow for the screening and development of novel antimicrobial agents.
Detailed Protocols
Part 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7][10]
Objective: To determine the lowest concentration of a this compound analog that visibly inhibits the growth of a target microorganism.
Materials:
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Positive control antimicrobial (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth medium with solvent).
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate, select 4-5 well-isolated colonies of the test microorganism.[10]
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL for bacteria).[10]
-
Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a known antimicrobial) and a negative/sterility control (broth only) and a growth control (broth with inoculum and solvent).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 1 | 8 | 32 | 16 |
| Analog 2 | 4 | 16 | 8 |
| Analog 3 | >128 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 1 |
Part 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in no colony formation or a significant reduction in colonies compared to the initial inoculum count.
Mechanism of Action: Potential Targets
While the precise mechanism of action for this compound analogs is yet to be fully elucidated, several potential targets can be hypothesized based on the activity of related compounds.
References
- 1. Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. imjst.org [imjst.org]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. iacld.com [iacld.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. chainnetwork.org [chainnetwork.org]
Application Notes and Protocols for C-H Activation Strategies in the Functionalization of 6-Chloro-3H-isobenzofuran-1-one
Introduction: Unlocking the Potential of the Isobenzofuranone Scaffold
The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antiproliferative, antifungal, and antidepressant effects.[1][3][4] The targeted functionalization of this scaffold is therefore of significant interest to researchers in drug discovery and materials science. Specifically, 6-Chloro-3H-isobenzofuran-1-one presents a valuable starting material, with the chloro-substituent offering a potential handle for traditional cross-coupling reactions while also influencing the electronic properties of the aromatic ring.
Direct C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex molecules, bypassing the need for pre-functionalized starting materials.[5] This approach allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, streamlining synthetic routes and opening new avenues for molecular diversification.[6] This guide provides a detailed overview of potential C-H activation strategies for the regioselective functionalization of this compound, offering both mechanistic insights and practical experimental protocols.
Core Concepts in C-H Activation of this compound
The key to successful C-H activation lies in overcoming the inherent inertness of C-H bonds and achieving high regioselectivity. For a substrate like this compound, the primary targets for functionalization are the C-H bonds on the benzene ring. Transition metal catalysis, particularly with palladium and rhodium, has proven highly effective for this purpose.[7][8][9]
Directing Group Strategies: The Key to Regiocontrol
To achieve regioselectivity, a directing group (DG) is often employed.[10][11] The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage. In the case of this compound, the lactone's carbonyl group can act as a native, albeit weakly coordinating, directing group. However, for more robust and selective activation, the introduction of a more effective directing group at a suitable position may be necessary.
A common strategy involves the use of removable directing groups, which are installed for the C-H activation step and subsequently cleaved.[12] For the isobenzofuranone scaffold, a directing group could potentially be introduced at the C3 position.
Palladium-Catalyzed C-H Functionalization
Palladium is one of the most versatile catalysts for C-H activation, capable of facilitating a wide range of transformations including arylation, alkylation, and alkenylation.[13][14][15] The catalytic cycle typically involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) manifold.[13][16]
-
Pd(II)/Pd(0) Catalytic Cycle: This cycle often begins with the C-H activation step to form a palladacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an aryl halide) via oxidative addition, followed by reductive elimination to yield the functionalized product and regenerate the Pd(0) catalyst, which is then re-oxidized to Pd(II).
-
Pd(II)/Pd(IV) Catalytic Cycle: In this pathway, the palladacycle formed after C-H activation is oxidized from Pd(II) to a high-valent Pd(IV) species.[16] This is often achieved using a strong oxidant. The Pd(IV) intermediate then undergoes reductive elimination to form the desired bond and regenerate the active Pd(II) catalyst.[13]
Caption: Generalized catalytic cycles for Palladium-catalyzed C-H functionalization.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts, particularly in their +3 oxidation state, are also highly effective for C-H activation, often exhibiting complementary reactivity to palladium.[8][9] Rh(III)-catalyzed reactions typically proceed through a concerted metalation-deprotonation (CMD) mechanism.[9] These reactions are often compatible with a broad range of functional groups and can be performed under mild conditions.[17]
Caption: Simplified workflow for Rhodium(III)-catalyzed C-H functionalization.
Experimental Protocols
The following protocols are proposed as starting points for the C-H functionalization of this compound. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is recommended for each specific substrate and coupling partner.
Protocol 1: Palladium-Catalyzed C-H Arylation
This protocol outlines a general procedure for the direct arylation of this compound with an aryl halide. The native carbonyl group is proposed to act as the directing group.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Add anhydrous DMF (5 mL) and pivalic acid (0.5 mmol) via syringe.
-
The reaction mixture is stirred and heated to 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expertise & Experience: The choice of base and additive is crucial. Carboxylate additives like pivalic acid often facilitate the C-H activation step. The reaction temperature is critical; insufficient heat may lead to low conversion, while excessive heat can cause catalyst decomposition. Regioselectivity may be a challenge. While the carbonyl is expected to direct to the C7 position, some functionalization at the C5 position might be observed due to the electronic influence of the chloro group.
Protocol 2: Rhodium-Catalyzed C-H Alkenylation
This protocol describes the alkenylation of this compound with an activated alkene, such as an acrylate.
Materials:
-
This compound
-
Activated alkene (e.g., methyl acrylate)
-
[RhCp*Cl₂]₂
-
Silver acetate (AgOAc) or Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous 1,2-dichloroethane (DCE) or tert-Amyl alcohol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), and AgOAc (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DCE (5 mL) and the activated alkene (1.5 mmol) via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane (20 mL).
-
Filter through a Celite pad and wash with additional dichloromethane.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.
Trustworthiness: A control experiment without the rhodium catalyst should be performed to ensure the transformation is catalyst-dependent. Additionally, running the reaction without the alkene will help to confirm that the starting material is stable under the reaction conditions and that no undesired side reactions occur.
Data Summary and Comparison
The following table provides a hypothetical comparison of expected outcomes for different C-H functionalization strategies on this compound. Actual yields and regioselectivities will require experimental validation.
| Strategy | Catalyst System | Coupling Partner | Expected Major Product | Potential Challenges |
| C-H Arylation | Pd(OAc)₂ / PivOH | Aryl iodide | 7-Aryl-6-chloro-3H-isobenzofuran-1-one | Regioselectivity (C5 vs. C7), potential for homocoupling of the aryl iodide. |
| C-H Alkenylation | [RhCp*Cl₂]₂ / AgOAc | Methyl acrylate | 7-(2-Methoxycarbonyl-vinyl)-6-chloro-3H-isobenzofuran-1-one | Polymerization of the alkene at high temperatures, potential for double addition. |
| C-H Alkylation | Pd(OAc)₂ / Ligand | Alkyl bromide | 7-Alkyl-6-chloro-3H-isobenzofuran-1-one | β-hydride elimination for alkyl groups with β-hydrogens, requires specific ligands. |
Conclusion and Future Outlook
The C-H activation strategies outlined in this guide offer promising avenues for the direct and efficient functionalization of this compound. Both palladium and rhodium catalysis present viable options for introducing new carbon-carbon bonds, thereby enabling the rapid generation of diverse libraries of isobenzofuranone derivatives for biological screening and materials development. Further research into the development of more efficient and selective catalyst systems, as well as the exploration of a broader range of coupling partners, will undoubtedly continue to expand the synthetic utility of C-H activation in heterocyclic chemistry.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. wjarr.com [wjarr.com]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 8. Rhodium(iii)-catalyzed synthesis of spirocyclic isoindole N-oxides and isobenzofuranones via C–H activation and spiroannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 12. diva-portal.org [diva-portal.org]
- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Isobenzofuranone Libraries
Introduction: The Significance of Isobenzofuranones and the Power of Solid-Phase Synthesis
Isobenzofuran-1(3H)-ones, commonly known as phthalides, represent a privileged scaffold in medicinal chemistry and natural product synthesis. This core structure is found in a wide array of biologically active compounds exhibiting diverse pharmacological properties, including anticancer, antimicrobial, and antidepressant activities.[1][2] The development of efficient and versatile methods for the synthesis of diverse libraries of isobenzofuranone derivatives is therefore of paramount importance for drug discovery and chemical biology.
Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of compound libraries.[3][4] By anchoring the starting material to an insoluble polymer support, intermediates can be easily purified by simple filtration and washing, and excess reagents can be used to drive reactions to completion.[5][6] This approach is particularly well-suited for the construction of isobenzofuranone libraries, enabling the systematic variation of substituents on the aromatic ring and at the C3 position. This document provides a comprehensive guide to the solid-phase synthesis of isobenzofuranone libraries, detailing two distinct and robust protocols, and discussing key strategic considerations for researchers in drug development and organic synthesis.
Core Principles: Strategic Choices in Solid-Phase Isobenzofuranone Synthesis
The successful solid-phase synthesis of an isobenzofuranone library hinges on several key decisions, primarily concerning the choice of the solid support, the linker strategy, and the chemical route to the heterocyclic core.
Selecting the Solid Support: A Foundation for Success
The solid support, or resin, is the insoluble matrix upon which the synthesis is performed. The choice of resin influences factors such as reaction kinetics, solvent compatibility, and cleavage conditions.
-
Polystyrene Resins: Cross-linked polystyrene beads are the most common solid supports in SPOS.[4] Resins such as aminomethylated polystyrene are ideal for anchoring carboxylic acid starting materials. The degree of cross-linking (typically 1-2% divinylbenzene) affects the swelling properties of the resin, which is crucial for reagent diffusion and accessibility of the reactive sites.[6]
-
Wang Resin: This is a popular polystyrene-based resin functionalized with a 4-hydroxybenzyl alcohol linker.[7][8] It is particularly useful for anchoring carboxylic acids to form an ester linkage that is cleavable under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[7]
-
Rink Amide Resin: This resin is designed for the synthesis of carboxamides.[9][10] While not a primary choice for isobenzofuranone synthesis where a lactone is the target, it can be adapted for specific strategies where an amide bond is formed initially and later participates in a cyclization-release mechanism. Cleavage from Rink Amide resin is also typically achieved with TFA.[9]
Linker Strategies: The Art of Attachment and Release
The linker is a chemical moiety that connects the nascent molecule to the solid support. The choice of linker dictates the conditions under which the final product is cleaved from the resin.
-
Traceless and Hidden Linkers: In the context of library synthesis, it is often desirable that the linker leaves no chemical trace on the final product. A "traceless" linker is one where the point of attachment is replaced by a hydrogen atom upon cleavage.[9][11][12] A "hidden" linker is a clever strategy where the linking functionality becomes an integral part of the target molecule's core structure.[13] The ortho-lithiation strategy detailed in Protocol 1 is a prime example of a hidden linker approach.
-
Cyclative Cleavage: This elegant strategy involves the final ring-forming reaction also being the step that cleaves the molecule from the solid support.[14][15] This approach is highly advantageous as it ensures that only the desired cyclized products are released into solution, leading to high purity of the crude product.[14]
Protocol 1: Directed Ortho-Lithiation and Cyclative Cleavage on Aminomethylated Polystyrene
This protocol is based on the work of concurrently and provides a robust method for the synthesis of 3-substituted isobenzofuranones.[13] The strategy employs a "hidden" linker, where the amide bond used to attach the starting benzoic acid to the resin also serves as a directing group for ortho-lithiation.
Experimental Workflow
Caption: Workflow for isobenzofuranone synthesis via ortho-lithiation.
Detailed Step-by-Step Methodology
1. Resin Preparation and Swelling:
- Place aminomethylated polystyrene resin (1.0 g, ~1.0 mmol/g loading) in a fritted syringe reactor.
- Wash the resin with N,N-dimethylformamide (DMF, 3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and tetrahydrofuran (THF, 3 x 10 mL).
- Swell the resin in THF (10 mL) for 30 minutes.
2. Coupling of the Benzoic Acid Precursor:
- In a separate flask, dissolve the desired substituted benzoic acid (3.0 mmol, 3 equivalents) in DMF (5 mL).
- Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 3.0 mmol, 3 equivalents) and N,N-diisopropylethylamine (DIPEA, 6.0 mmol, 6 equivalents).
- Stir the mixture for 10 minutes to pre-activate the carboxylic acid.
- Drain the THF from the resin and add the activated benzoic acid solution.
- Agitate the resin slurry at room temperature for 4 hours.
- Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and THF (3 x 10 mL).
- Dry the resin under vacuum.
3. Directed Ortho-Lithiation:
- Suspend the dry, resin-bound benzamide in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen).
- Cool the suspension to 0°C in an ice bath.
- Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 5.0 mL, 8.0 mmol, 8 equivalents) dropwise over 15 minutes.
- Maintain the reaction at 0°C for 1 hour with gentle agitation.
4. Quenching with an Electrophile (Aldehyde or Ketone):
- Dissolve the desired aldehyde or ketone (10.0 mmol, 10 equivalents) in anhydrous THF (5 mL).
- Add the electrophile solution to the resin slurry at 0°C.
- Allow the reaction to warm to room temperature and agitate for 4 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).
- Wash the resin with THF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
- Dry the resin under vacuum.
5. Cyclative Cleavage:
- Suspend the dry resin in toluene (10 mL).
- Heat the suspension at 90°C for 16 hours.
- Cool the mixture to room temperature and filter to collect the toluene solution.
- Wash the resin with DCM (3 x 5 mL).
- Combine the filtrates and concentrate under reduced pressure to yield the crude isobenzofuranone.
- Purify by flash column chromatography if necessary.
Data Presentation
| Entry | Benzoic Acid | Electrophile | Product | Yield (%) |
| 1 | Benzoic Acid | Benzaldehyde | 3-Phenylphthalide | 75 |
| 2 | 4-Methoxybenzoic Acid | Benzaldehyde | 6-Methoxy-3-phenylphthalide | 70 |
| 3 | Benzoic Acid | Acetophenone | 3-Methyl-3-phenylphthalide | 65 |
| 4 | 2-Iodobenzoic Acid | Benzaldehyde | 3-Phenylphthalide | 80 |
| via lithium-halogen exchange prior to quenching |
Protocol 2: Traceless Solid-Phase Synthesis via a Wittig-Type Reaction
This protocol outlines a versatile approach for generating isobenzofuranones with diversity at the 3-position, utilizing a traceless linker strategy. The key steps involve the immobilization of a 2-formylbenzoic acid derivative, followed by an on-resin Wittig-type reaction and subsequent cyclization and cleavage.
Experimental Workflow
Caption: Workflow for traceless isobenzofuranone synthesis via Wittig reaction.
Detailed Step-by-Step Methodology
1. Immobilization of 2-Formylbenzoic Acid on Wang Resin:
- Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 30 minutes.
- In a separate flask, dissolve 2-formylbenzoic acid (3.0 mmol, 3 equivalents) in a mixture of DCM:DMF (2:1, 9 mL).
- Add 1-hydroxybenzotriazole (HOBt, 3.0 mmol, 3 equivalents) and N,N'-diisopropylcarbodiimide (DIC, 3.0 mmol, 3 equivalents).
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.3 mmol, 0.3 equivalents).
- Stir the mixture for 30 minutes for pre-activation.
- Drain the DCM from the resin and add the activated ester solution.
- Agitate the resin slurry at room temperature for 4 hours.
- Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
- Dry the resin under vacuum.
2. On-Resin Wittig Reaction:
- Suspend the desired phosphonium salt (5.0 mmol, 5 equivalents) in anhydrous THF (10 mL) under an inert atmosphere.
- Cool the suspension to 0°C and add a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) to generate the ylide.
- Swell the resin from step 1 in anhydrous THF (10 mL).
- Add the freshly prepared ylide solution to the resin slurry.
- Agitate the mixture at room temperature for 6 hours.
- Quench the reaction with methanol (2 mL).
- Wash the resin with THF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
- Dry the resin under vacuum.
3. Acid-Catalyzed Cyclization and Cleavage:
- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail (10 mL) to the dry resin.
- Agitate the mixture at room temperature for 2 hours.
- Filter the resin and collect the filtrate.
- Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 5 mL).
- Combine the filtrates and concentrate under a stream of nitrogen.
- Precipitate the crude product by adding cold diethyl ether.
- Collect the precipitate by centrifugation or filtration and dry under vacuum.
- Purify by preparative HPLC if necessary.
Data Presentation
| Entry | Phosphonium Salt | Product | Purity (%) (Crude) |
| 1 | Benzyltriphenylphosphonium bromide | 3-Phenylphthalide | >85 |
| 2 | (4-Methoxybenzyl)triphenylphosphonium chloride | 3-(4-Methoxyphenyl)phthalide | >80 |
| 3 | Ethyl(triphenylphosphoranylidene)acetate | 3-(Carbethoxymethylene)phthalide | >90 |
| 4 | Allyltriphenylphosphonium bromide | 3-Vinylphthalide | >85 |
Diversity-Oriented Synthesis Strategies
The power of solid-phase synthesis is fully realized in the context of diversity-oriented synthesis (DOS), where the goal is to generate a wide range of structurally diverse molecules for biological screening.[16] The protocols described above can be readily adapted for DOS by employing a "split-and-pool" strategy or by using a variety of building blocks in a parallel synthesis format.
-
Varying the Aromatic Core: In Protocol 1, a library of substituted benzoic acids can be used in the initial coupling step to introduce diversity on the aromatic ring of the isobenzofuranone.
-
Diversification at the 3-Position: Both protocols allow for the introduction of a wide range of substituents at the C3 position by using a diverse set of aldehydes/ketones (Protocol 1) or phosphonium ylides (Protocol 2).
-
Post-Cleavage Modifications: The isobenzofuranone scaffold can be further functionalized after cleavage from the solid support. For example, a Suzuki coupling reaction could be employed to introduce aryl or heteroaryl groups if a bromo-substituted isobenzofuranone is synthesized.[8][17][18]
Conclusion
Solid-phase synthesis offers a highly efficient and versatile platform for the construction of isobenzofuranone libraries. The two detailed protocols presented herein, based on directed ortho-lithiation with cyclative cleavage and a traceless Wittig-type reaction, provide researchers with powerful tools to generate diverse collections of these important heterocyclic compounds. By carefully selecting the solid support, linker, and synthetic strategy, and by leveraging the principles of diversity-oriented synthesis, scientists can accelerate the discovery of novel isobenzofuranone-based therapeutic agents and chemical probes. The methodologies outlined in this guide are robust, adaptable, and poised to make a significant impact on the fields of medicinal chemistry and drug discovery.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Traceless Solid-Phase Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]
- 16. Synthesis of 3-aryl-3-benzazepines via aryne [1,2] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Cytotoxicity Assays for 6-Chloro-3H-isobenzofuran-1-one Derivatives
Introduction: Unveiling the Therapeutic Potential of Isobenzofuranones
The isobenzofuran-1(3H)-one scaffold, often referred to as the phthalide core, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activities.[1] Derivatives of this core, such as 6-Chloro-3H-isobenzofuran-1-one, are of particular interest in drug discovery, with studies indicating their potential as anticancer, antimicrobial, and amoebicidal agents.[2][3] A critical initial step in the evaluation of these novel chemical entities is the rigorous assessment of their cytotoxic effects on various cell lines. This essential screening provides insights into the therapeutic window and potential mechanisms of action, guiding further preclinical development.[4]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct robust in vitro cytotoxicity assays for this compound derivatives. We will delve into the principles of multiple assays, offering detailed, step-by-step protocols and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Choosing the Right Cytotoxicity Assay: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach is recommended to delineate the primary mechanism of cell death. Here, we present three distinct yet complementary assays that measure different cellular endpoints: metabolic activity, membrane integrity, and lysosomal function.
-
MTT Assay: Measures the metabolic activity of viable cells, providing an indication of cell proliferation and viability.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[7][8]
-
Neutral Red Uptake (NRU) Assay: Assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes, reflecting cell viability and lysosomal membrane integrity.[9][10][11]
By employing this panel of assays, researchers can gain a more nuanced understanding of how this compound derivatives impact cell health.
Experimental Workflow: From Cell Culture to Data Analysis
A standardized workflow is crucial for obtaining reliable and comparable results. The following diagram illustrates the general pipeline for assessing the cytotoxicity of novel compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, K562)[3][12][13]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include vehicle controls (medium with the same concentration of DMSO used for the compounds) and a positive control (a known cytotoxic drug like Etoposide).[3]
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2][16]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[17]
Materials:
-
Cultured cells and test compounds as described in the MTT assay.
-
LDH Cytotoxicity Assay Kit (commercially available).
-
Lysis buffer (often 10X, provided in the kit).
-
96-well flat-bottom plates.
-
Microplate reader.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat the cells.
-
It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[17]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[18]
-
-
LDH Reaction:
-
Absorbance Reading:
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Neutral Red Uptake (NRU) Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[10][20] The amount of dye retained is proportional to the number of viable cells. Alterations in the cell surface or lysosomal membrane lead to a decreased uptake of the dye.[20]
Materials:
-
Cultured cells and test compounds as described in the MTT assay.
-
Neutral Red solution (e.g., 0.33 g/L in ultrapure water).[9]
-
Destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid).[9]
-
DPBS (Dulbecco's Phosphate-Buffered Saline).
-
96-well flat-bottom plates.
-
Microplate reader.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat the cells.
-
-
Neutral Red Incubation:
-
After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C.[9]
-
-
Washing and Destaining:
-
Absorbance Reading:
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented clearly to facilitate interpretation. A dose-response curve is typically generated by plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the IC50 value, a key measure of a compound's potency, can be determined.[22]
Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives in Different Cancer Cell Lines after 48h Treatment
| Compound | HeLa | MCF-7 | K562 |
| Derivative 1 | 12.5 | 25.8 | 8.2 |
| Derivative 2 | 35.2 | 50.1 | 28.9 |
| Derivative 3 | 5.8 | 10.3 | 4.1 |
| Etoposide | 2.1 | 3.5 | 1.8 |
Interpretation of Results:
-
A lower IC50 value indicates greater cytotoxic potency.[23][24]
-
Comparing IC50 values across different cell lines can reveal selectivity.
-
Discrepancies in the cytotoxicity profiles obtained from the different assays can provide insights into the mechanism of cell death. For example, a compound that shows high toxicity in the LDH assay but lower toxicity in the MTT assay might be inducing necrosis rather than apoptosis.[25]
Quality Control and Self-Validating Systems
To ensure the trustworthiness of the results, several quality control measures are essential:
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to prevent the use of misidentified or cross-contaminated cells.[26][27]
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[26][28]
-
Reagent Quality: Use high-quality, tested reagents and media to ensure consistency.[27]
-
Assay Controls: Always include positive, negative (vehicle), and blank controls in every experiment.
-
Reproducibility: Perform experiments in at least triplicate and repeat the entire experiment on different days to ensure reproducibility.[29]
Advanced Mechanistic Insights: Apoptosis Induction
Should the initial screening indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Caption: Caspase-Glo® 3/7 assay principle in apoptotic cells.
Protocol: Caspase-Glo® 3/7 Assay
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[30] Cleavage of this substrate by active caspases-3 and -7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[30][31]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[32][33]
-
Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[33]
-
Incubation and Measurement: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1 to 3 hours.[31] Measure the luminescence using a luminometer.
An increase in the luminescent signal in treated cells compared to the vehicle control indicates the induction of apoptosis.
Conclusion
The systematic evaluation of the in vitro cytotoxicity of this compound derivatives is a fundamental requirement for their advancement as potential therapeutic agents. By employing a multi-assay approach as detailed in these application notes, researchers can generate robust and reliable data, paving the way for a deeper understanding of the biological activities of this promising class of compounds. Adherence to rigorous protocols and quality control measures will ensure the integrity and translational relevance of the findings.
References
- 1. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. researchgate.net [researchgate.net]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. clyte.tech [clyte.tech]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 25. researchgate.net [researchgate.net]
- 26. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks [cytion.com]
- 28. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks [cytion.com]
- 29. agilent.com [agilent.com]
- 30. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 31. promega.com [promega.com]
- 32. Caspase 3/7 Activity [protocols.io]
- 33. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-3H-isobenzofuran-1-one Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-3H-isobenzofuran-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic protocols for improved yield and purity.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound?
-
Which starting material is recommended for optimal yield and purity?
-
What are the critical parameters to control during the synthesis?
-
How can I monitor the progress of the reaction?
-
What are the expected spectroscopic characteristics of this compound?
-
-
Troubleshooting Guides for Synthetic Routes
-
Route 1: Selective Reduction of 5-Chlorophthalic Anhydride
-
Problem: Low or No Conversion of Starting Material
-
Problem: Formation of Multiple Products (Poor Regioselectivity)
-
Problem: Over-reduction to 5-Chloro-1,2-benzenedimethanol
-
Problem: Difficult Purification and Isolation of the Product
-
-
Route 2: Cyclization of 5-Chloro-2-(hydroxymethyl)benzoic Acid
-
Problem: Incomplete Cyclization
-
Problem: Formation of Polymeric Byproducts
-
Problem: Product Degradation During Workup
-
-
-
Experimental Protocols
-
Protocol 1: Synthesis of this compound by Selective Reduction of 5-Chlorophthalic Anhydride
-
Protocol 2: Synthesis of this compound by Cyclization of 5-Chloro-2-(hydroxymethyl)benzoic Acid
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and effective synthetic routes for the preparation of this compound:
-
Route 1: Selective Reduction of a Substituted Phthalic Anhydride: This is a widely used method for phthalide synthesis.[1] For this compound, the logical precursor would be 5-chlorophthalic anhydride. The key challenge in this route is achieving regioselective reduction of the carbonyl group that is para to the chlorine atom.
-
Route 2: Cyclization of a Substituted Benzoic Acid: This method involves the intramolecular cyclization of a suitably substituted benzoic acid derivative, such as 5-chloro-2-(hydroxymethyl)benzoic acid. This route offers the advantage of unambiguous regiochemistry, as the positions of the substituents are pre-determined in the starting material.
Q2: Which starting material is recommended for optimal yield and purity?
The choice of starting material depends on commercial availability, cost, and the desired control over the reaction.
-
5-Chlorophthalic anhydride (for Route 1) is a commercially available starting material. However, the success of this route hinges on the regioselectivity of the reduction, which can be influenced by the choice of reducing agent and reaction conditions.[2]
-
5-Chloro-2-(hydroxymethyl)benzoic acid (for Route 2) provides a more direct and regiochemically controlled pathway to the final product. However, it may be less readily available or more expensive than 5-chlorophthalic anhydride.
For syntheses where unambiguous regiochemistry and potentially higher purity are critical, Route 2 is often preferred. For larger-scale syntheses where cost is a primary concern, optimizing the selective reduction in Route 1 may be more economical.
Q3: What are the critical parameters to control during the synthesis?
Regardless of the chosen route, several parameters are critical for a successful synthesis:
-
Temperature: Many of the reactions involved are temperature-sensitive. For instance, reductions with sodium borohydride may require cooling to control the reaction rate and prevent side reactions.[3]
-
Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is crucial, especially in reactions involving metal hydrides or acid catalysts, to prevent unwanted side reactions such as hydrolysis.[4]
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants, especially the reducing agent, is essential to avoid over-reduction or incomplete reactions.
-
Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing the formation of byproducts.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[5] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material, the product, and any potential byproducts. Visualizing the spots under UV light or with an appropriate stain (e.g., iodine vapor) will indicate the consumption of the starting material and the formation of the product.
Q5: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR (in CDCl₃):
-
A singlet for the methylene protons (-CH₂-) at approximately δ 5.3 ppm.
-
Three aromatic protons in the range of δ 7.4-7.9 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR (in CDCl₃):
-
A carbonyl carbon (-C=O) signal around δ 170-171 ppm.
-
A methylene carbon (-CH₂-) signal around δ 69-70 ppm.
-
Aromatic carbon signals in the range of δ 120-150 ppm.
-
-
FTIR (as KBr pellet):
-
A strong carbonyl (lactone) stretching band around 1760 cm⁻¹.
-
C-O stretching bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretching bands.
-
-
Mass Spectrometry (Electron Ionization):
-
A molecular ion peak [M]⁺ at m/z 168 and an [M+2]⁺ peak at m/z 170 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.
-
A significant fragment corresponding to the phthalidyl cation at m/z 133 is also expected.[5]
-
Troubleshooting Guides for Synthetic Routes
Route 1: Selective Reduction of 5-Chlorophthalic Anhydride
This route is attractive due to the availability of the starting material. However, achieving high regioselectivity can be challenging.
Caption: Synthetic pathway and potential side reactions for Route 1.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | Sodium borohydride (NaBH₄) can decompose over time, especially if not stored properly. Use a fresh bottle of NaBH₄ or test the activity of your current batch on a known, reactive substrate. |
| Insufficient Molar Ratio of Reducing Agent | Ensure that a sufficient molar excess of the reducing agent is used. A common starting point is 1.5-2.0 equivalents of NaBH₄.[3] |
| Low Reaction Temperature | While initial cooling is often necessary to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. |
| Poor Solubility of Starting Material | 5-Chlorophthalic anhydride may have limited solubility in some solvents at low temperatures. Ensure the solvent system (e.g., a mixture of THF and an alcohol) is appropriate to dissolve the starting material. |
Problem: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Recommended Solution |
| Non-selective Reducing Agent | The choice of reducing agent and reaction conditions greatly influences regioselectivity. The two carbonyl groups in 5-chlorophthalic anhydride have different electronic environments, but the difference may not be sufficient for complete selectivity with a strong reducing agent. |
| Reaction Temperature Too High | Higher temperatures can lead to a loss of selectivity. Maintain a low temperature during the addition of the reducing agent and allow the reaction to warm slowly. |
| Steric Hindrance Effects | The regioselectivity of metal hydride reductions of substituted phthalic anhydrides is a known challenge.[2] Consider using a bulkier reducing agent that may show a higher preference for the less sterically hindered carbonyl group. |
Problem: Over-reduction to 5-Chloro-1,2-benzenedimethanol
| Potential Cause | Recommended Solution |
| Excessive Amount of Reducing Agent | A large excess of NaBH₄ can lead to the reduction of the initially formed lactone to the corresponding diol. Carefully control the stoichiometry of the reducing agent. |
| Prolonged Reaction Time at Elevated Temperatures | Extended reaction times, especially at higher temperatures, can promote the over-reduction of the product. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
Problem: Difficult Purification and Isolation of the Product
| Potential Cause | Recommended Solution |
| Co-elution of Isomeric Products | The desired 6-chloro isomer and the undesired 5-chloro isomer may have very similar polarities, making them difficult to separate by column chromatography. Careful optimization of the eluent system or the use of a high-performance chromatography system may be necessary. |
| Product is an Oil or Low-Melting Solid | If the product does not readily crystallize, purification by column chromatography followed by removal of the solvent under high vacuum is recommended. |
| Incomplete Quenching of the Reaction | Ensure the reaction is properly quenched with a dilute acid (e.g., 1M HCl) to neutralize any remaining reducing agent and facilitate the workup. |
Route 2: Cyclization of 5-Chloro-2-(hydroxymethyl)benzoic Acid
This route is generally more regioselective but requires the synthesis of the starting material.
Caption: Synthetic pathway and potential side reactions for Route 2.
Problem: Incomplete Cyclization
| Potential Cause | Recommended Solution |
| Insufficient Acid Catalyst | The cyclization is typically acid-catalyzed. Ensure that a sufficient amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) is used. |
| Presence of Water | The reaction is a dehydration, so the presence of water will inhibit the cyclization. Use anhydrous solvents and consider using a Dean-Stark apparatus to remove water as it is formed. |
| Low Reaction Temperature | The cyclization may require heating to overcome the activation energy. Refluxing in a suitable solvent such as toluene is a common practice. |
Problem: Formation of Polymeric Byproducts
| Potential Cause | Recommended Solution |
| High Concentration of Reactant | High concentrations can favor intermolecular condensation over the desired intramolecular cyclization. Perform the reaction under dilute conditions. |
| Strongly Acidic Conditions | Harsh acidic conditions can promote side reactions. Use a catalytic amount of a milder acid. |
Problem: Product Degradation During Workup
| Potential Cause | Recommended Solution |
| Hydrolysis of the Lactone | The lactone ring can be susceptible to hydrolysis under strongly acidic or basic conditions during the workup. Neutralize the reaction mixture before extraction and avoid prolonged contact with strong acids or bases. |
| Thermal Degradation | Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Selective Reduction of 5-Chlorophthalic Anhydride
This protocol is adapted from general procedures for the reduction of phthalic anhydrides.[3]
Materials:
-
5-Chlorophthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-chlorophthalic anhydride (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium borohydride (1.5 eq) in a small amount of a mixture of THF and methanol.
-
Add the NaBH₄ solution dropwise to the suspension of 5-chlorophthalic anhydride at 0 °C with vigorous stirring over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise addition of 1M HCl until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][6][7]
Protocol 2: Synthesis of this compound by Cyclization of 5-Chloro-2-(hydroxymethyl)benzoic Acid
This protocol is based on general procedures for the acid-catalyzed cyclization of hydroxy acids.
Materials:
-
5-Chloro-2-(hydroxymethyl)benzoic acid
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-chloro-2-(hydroxymethyl)benzoic acid (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution to remove the acid catalyst and any unreacted starting material.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][6][7]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2433933A1 - Production method of halogen-substituted phthalide - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. imjst.org [imjst.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 6-Chlorophthalide
Welcome to the Technical Support Center for the synthesis of 6-chlorophthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and resolve challenges in your experimental work, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-chlorophthalide?
A1: The most prevalent and industrially relevant synthetic pathway to 6-chlorophthalide typically begins with 3-chlorotoluene. This multi-step synthesis involves the selective oxidation of the methyl group, followed by side-chain halogenation and subsequent intramolecular cyclization. A generalized schematic of this route is presented below.
Caption: General synthetic route to 6-chlorophthalide.
Q2: What are the major by-products I should be aware of in the synthesis of 6-chlorophthalide?
A2: By-products can arise at each stage of the synthesis. The most common impurities found in the final product often originate from the starting materials or are formed during the intermediate steps. Key by-products include:
-
Isomeric Chlorophthalides: Depending on the purity of the initial 3-chlorotoluene and the selectivity of the subsequent reactions, other isomers such as 4-chloro, 5-chloro, and 7-chlorophthalide can be formed.
-
Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials like 4-chloro-2-methylbenzoic acid or 4-chloro-2-(halomethyl)benzoic acid in the final product.
-
Over-chlorinated Species: Excessive chlorination during the side-chain halogenation step can result in the formation of di- or even tri-chlorinated by-products.
-
Phthalic Anhydride Derivatives: Over-oxidation of the methyl group on the toluene ring can lead to the formation of 4-chlorophthalic anhydride.
-
Hydrolysis Products: The phthalide ring is susceptible to hydrolysis under certain conditions, which can lead to the formation of 4-chloro-2-(hydroxymethyl)benzoic acid.
Q3: How can I detect and quantify these by-products?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the detection and quantification of by-products in 6-chlorophthalide synthesis.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | The primary method for separating and quantifying 6-chlorophthalide from its isomers and other non-volatile impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[1][2][3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities, such as residual solvents and low molecular weight by-products.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated, unknown impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to identify the presence of key functional groups, such as the lactone carbonyl in the desired product and carboxylic acid or hydroxyl groups in by-products. |
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 6-chlorophthalide.
Problem 1: Low Yield of 6-Chlorophthalide
Possible Causes and Solutions:
Caption: Troubleshooting low yield of 6-chlorophthalide.
-
Incomplete Oxidation of 3-Chlorotoluene:
-
Symptom: Presence of a significant amount of 3-chlorotoluene in the crude product.
-
Solution: Ensure the oxidizing agent (e.g., potassium permanganate, nitric acid) is fresh and used in the correct stoichiometric amount. Optimize the reaction temperature and time to drive the reaction to completion.[6]
-
-
Inefficient Side-Chain Halogenation:
-
Symptom: Large amounts of 4-chloro-2-methylbenzoic acid are carried over to the final step.
-
Solution: If using UV initiation, ensure the lamp is functioning correctly and is at an appropriate distance from the reaction vessel. If using a chemical initiator (e.g., AIBN, benzoyl peroxide), confirm its purity and add it at the correct temperature. The stoichiometry of the halogenating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) is critical; ensure accurate measurement.
-
-
Incomplete Cyclization:
-
Symptom: The presence of 4-chloro-2-(halomethyl)benzoic acid or 4-chloro-2-(hydroxymethyl)benzoic acid in the final product.
-
Solution: The choice and amount of base used for the cyclization are crucial. A weak base may not be sufficient to deprotonate the carboxylic acid, while a strong base might promote side reactions. The reaction temperature should be carefully controlled to favor intramolecular cyclization.
-
Problem 2: High Levels of Isomeric Impurities
Possible Causes and Solutions:
Caption: Troubleshooting isomeric impurities.
-
Impure Starting Material:
-
Symptom: Detection of other chlorophthalide isomers (e.g., 4-chloro, 5-chloro, 7-chloro) in the final product.
-
Solution: The purity of the starting 3-chlorotoluene is paramount. Analyze the starting material by GC to determine the levels of other chlorotoluene isomers. If necessary, purify the 3-chlorotoluene by fractional distillation before use.
-
-
Lack of Regioselectivity during Oxidation:
-
Symptom: Formation of other chloro-methylbenzoic acid isomers.
-
Solution: The directing effects of the chloro and methyl groups on the aromatic ring influence the position of oxidation. While oxidation of the methyl group is generally favored, some oxidation at other positions can occur. Modifying the catalyst and reaction conditions may improve regioselectivity.
-
-
Ineffective Purification:
-
Solution: Isomeric impurities can be challenging to remove due to their similar physical properties. Recrystallization is often the most effective method.[7] A thorough solvent screening is recommended to identify a solvent or solvent system that provides good differential solubility between the desired product and the isomeric impurities.
-
Problem 3: Presence of Over-chlorinated By-products
Possible Causes and Solutions:
-
Excessive Halogenating Agent:
-
Symptom: Detection of dichlorinated or trichlorinated species by GC-MS or LC-MS.
-
Solution: Carefully control the stoichiometry of the halogenating agent during the side-chain halogenation step. The reaction should be monitored closely (e.g., by GC or TLC) to determine the optimal reaction time and prevent over-reaction.
-
-
Harsh Reaction Conditions:
-
Solution: High temperatures or prolonged reaction times can promote further chlorination. Optimize these parameters to favor the formation of the mono-chlorinated product.
-
Experimental Protocols
Protocol 1: Purification of 6-Chlorophthalide by Recrystallization
-
Solvent Selection: Screen various solvents for their ability to dissolve the crude product at elevated temperatures and allow for the selective crystallization of 6-chlorophthalide upon cooling. Common solvents to evaluate include isopropanol, ethanol, toluene, and mixtures thereof.
-
Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the crude 6-chlorophthalide and the chosen solvent. Heat the mixture to reflux with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DSpace [cora.ucc.ie]
Technical Support Center: Purification of Chlorinated Isobenzofuranones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the unique purification challenges associated with chlorinated isobenzofuranones. As a class of compounds often explored for their biological activity, achieving high purity is paramount for accurate downstream analysis and clinical development. This document is designed to be a practical resource, explaining the causality behind experimental choices to empower you in your laboratory work.
Introduction: The Purification Hurdle
Chlorinated isobenzofuranones present a distinct set of purification challenges stemming from their chemical nature. The presence of the chlorine atom(s) significantly alters the molecule's polarity, solubility, and stability compared to its non-halogenated counterparts. Furthermore, synthetic routes used to produce these compounds often introduce stubborn impurities, such as residual catalysts (e.g., Palladium), regioisomers, or over-chlorinated byproducts, which can be difficult to separate.[1] This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the purification of chlorinated isobenzofuranones.
Q1: My purified chlorinated isobenzofuranone is a yellow or off-white solid, but I expect a white compound. What is the likely cause?
A: A persistent yellow hue is a frequent observation and can stem from several sources:
-
Residual Palladium: If your synthesis involved a Palladium-catalyzed reaction (e.g., a Catellani-type reaction), trace amounts of palladium species can remain, imparting a yellow or grey color.[2] These metal impurities can also interfere with subsequent reactions or biological assays.
-
Oxidation: Some isobenzofuranone structures are sensitive to air and can form colored oxides over time.[2]
-
Decomposition on Silica: Chlorinated heterocyclic compounds can be unstable on acidic silica gel, leading to the formation of colored degradation products.[2][3]
-
Chromophoric Impurities: A minor, highly colored impurity may be present that is not easily detectable by TLC if it co-elutes with your main product.
Q2: My compound appears to be degrading during silica gel column chromatography. What are my options?
A: This is a critical issue, as silica gel's acidic surface can catalyze the decomposition of sensitive molecules.[3] Here is a hierarchy of solutions to try:
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it. You can create a slurry of silica in your column solvent and add a small amount of a base, like triethylamine (~1% v/v), before packing the column.
-
Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases. Alumina (which is available in neutral, basic, or acidic grades) or Florisil can be excellent alternatives for compounds unstable on silica.[3]
-
Prioritize Recrystallization: If your compound is a solid, recrystallization should be your first choice for purification. It is often gentler than chromatography and can be highly effective at removing impurities with different solubility profiles.[4][5][6]
Q3: What are the best general-purpose solvent systems for recrystallizing chlorinated isobenzofuranones?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] While the perfect system is compound-specific, here are some commonly successful solvent mixtures for moderately polar organic compounds:
-
n-Hexane / Ethyl Acetate
-
n-Hexane / Acetone
-
Ethanol / Water
-
Toluene or Xylene (for less polar compounds)
Pro-Tip: A good starting point is to find a solvent that dissolves your compound when hot, then slowly add a miscible "anti-solvent" in which your compound is insoluble until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[7]
Q4: How can I confirm the purity of my final product?
A: Purity assessment requires a combination of analytical techniques, as no single method is foolproof.[8]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal impurities if they are present at levels above ~1%.
-
Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of your compound and can detect impurities with different masses. Gas chromatography is a widely used and powerful technique in the pharmaceutical industry for this purpose.[9]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by measuring the area of the product peak relative to impurity peaks.
-
Elemental Analysis (CHN): Provides the elemental composition (%C, %H, %N) of your sample. A result within ±0.4% of the theoretical value is generally considered evidence of high purity.
Troubleshooting Guide: Advanced Scenarios
This section provides step-by-step protocols for tackling more complex purification problems.
Scenario 1: An Impurity Co-elutes with My Product in Column Chromatography
You've tried various solvent systems with silica gel, but a persistent impurity has a nearly identical Rf value to your desired chlorinated isobenzofuranone.
Caption: Decision workflow for resolving co-eluting impurities.
For enantiomeric or diastereomeric impurities, chiral chromatography is often necessary. Supercritical Fluid Chromatography (SFC) is particularly effective for separating chiral chlorinated compounds.[10][11]
-
Column Selection: Start with polysaccharide-based chiral stationary phases. Chlorinated cellulosic phases, such as cellulose tris(3,5-dichlorophenylcarbamate), have shown high retention and enantioselectivity for halogenated molecules.[10]
-
Mobile Phase: A typical mobile phase is supercritical CO₂ with a co-solvent like methanol or isopropanol (e.g., 70:30 CO₂:MeOH).
-
Additive: For many heterocyclic compounds, adding a basic additive (e.g., 0.1-1% diethylamine or n-butylamine) to the co-solvent is crucial for good peak shape and elution.[10]
-
Screening: Screen different co-solvents and additives to optimize the separation.
-
Scale-up: Once an analytical method is established, it can be scaled to a preparative system to isolate larger quantities of the pure enantiomer.
Scenario 2: Product "Oiling Out" During Recrystallization
Upon cooling your solution, the compound separates as an insoluble liquid (an oil) instead of forming crystals. This is often due to the presence of impurities or cooling the solution too quickly.
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more of the primary (good) solvent to make the solution more dilute, then allow it to cool much more slowly.
-
Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature overnight). Slow cooling is critical for the formation of an ordered crystal lattice.[6]
-
Induce Crystallization: If crystals still do not form, try the following:
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled, supersaturated solution.[5][12] This provides a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[5]
-
-
Change Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. The compound's melting point might be lower than the boiling point of the solvent, causing it to "melt" in the solution. Try a lower-boiling point solvent system.[7]
Data Summary: Purity Assessment Techniques
The following table summarizes key analytical methods for validating the purity of your final compound.
| Technique | Information Provided | Typical Purity Threshold | Notes |
| ¹H / ¹³C NMR | Structural confirmation, detection of proton- or carbon-bearing impurities. | >95% (by integration) | Can be misleading if impurities lack ¹H or ¹³C signals or if signals overlap. |
| LC-MS / GC-MS | Molecular weight confirmation, detection of non-isomeric impurities. | >98% (by area %) | Response factors can vary; not strictly quantitative without calibration. GC-MS is particularly useful for volatile chlorinated compounds.[9][13] |
| HPLC (UV-Vis) | Quantitative purity assessment, detection of chromophoric impurities. | >99% (by area %) | Requires a chromophore. Method development can be time-consuming. |
| Elemental Analysis | Confirms elemental composition (%C, H, N, Cl). | ±0.4% of theoretical | A bulk analysis technique that provides strong evidence of purity but does not detect isomeric impurities. |
General Purification Workflow
The diagram below outlines a general, logical workflow for the purification of a newly synthesized chlorinated isobenzofuranone.
Caption: A general workflow for purifying chlorinated isobenzofuranones.
References
- 1. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. moravek.com [moravek.com]
- 9. iiste.org [iiste.org]
- 10. Supercritical fluid chromatography for separation of chiral planar metallocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-3H-isobenzofuran-1-one
Introduction
Welcome to the technical support guide for the synthesis of 6-Chloro-3H-isobenzofuran-1-one (also known as 6-chlorophthalide). This key intermediate is of significant interest to researchers in drug discovery and materials science due to its versatile chemical scaffold. Achieving high yield and purity can be challenging, often hindered by issues such as low conversion, side reactions, and the formation of hard-to-separate isomers.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. It is designed to empower researchers, scientists, and drug development professionals to overcome common hurdles and optimize their synthetic outcomes.
Synthesis Overview: Strategic Routes to 6-Chlorophthalide
Two primary synthetic strategies are commonly considered for preparing 6-chlorophthalide. The choice of route has profound implications for yield, purity, and the complexity of purification.
-
Route A: The Non-Regioselective Approach. This method involves the chemical reduction of commercially available 4-chlorophthalic anhydride. While seemingly direct, this route invariably leads to a mixture of two regioisomers: the desired 6-chlorophthalide and the undesired 5-chlorophthalide.
-
Route B: The Regioselective Approach. This superior strategy begins with 4-chloro-2-methylbenzoic acid. A free-radical halogenation of the methyl group, followed by an intramolecular cyclization, yields the 6-chloro isomer exclusively. This route avoids the significant challenge of isomer separation.
Below is a diagram illustrating these two distinct synthetic pathways.
Caption: Comparison of non-regioselective vs. regioselective synthesis routes.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental issues in a direct Q&A format.
Scenario 1: Using the Non-Regioselective Route (Reduction of 4-Chlorophthalic Anhydride)
Question: My final product yield is very low after purification, and my NMR shows two very similar sets of peaks. What is happening?
Answer: You are observing the primary drawback of this synthetic route: the formation of a regioisomeric mixture.
-
Causality: The reduction of 4-chlorophthalic anhydride with reagents like sodium borohydride (NaBH₄) is not regioselective. The hydride can attack either of the two carbonyl groups with nearly equal probability. The chloro-substituent, being electron-withdrawing, does not sufficiently differentiate the electrophilicity of the adjacent carbonyl group to direct the attack to a single position[1]. This results in a mixture of 5-chlorophthalide and 6-chlorophthalide.
-
Troubleshooting Steps:
-
Confirm Isomer Presence: The two isomers have very similar physical properties, making them difficult to separate by standard column chromatography. You will need to employ more advanced separation techniques.
-
Attempt Fractional Crystallization: This is the most common method for separating such isomers[2][3]. It relies on slight differences in solubility in a given solvent system.
-
Solvent Screening: Screen various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures with hexanes) to find a system where one isomer is significantly less soluble than the other.
-
Procedure: Dissolve the mixture in a minimum amount of the hot solvent to form a saturated solution. Allow it to cool slowly and undisturbed. The less soluble isomer should crystallize out first. Monitor the purity of the crystals and the mother liquor by HPLC or NMR. Multiple recrystallization steps may be necessary.
-
-
Consider Switching Routes: If fractional crystallization proves inefficient or results in significant material loss, the most effective solution is to switch to the regioselective synthesis (Route B).
-
Question: My reaction seems incomplete. After workup, I have a significant amount of a water-soluble compound and my yield of the organic-soluble product is poor. What went wrong?
Answer: This indicates incomplete reduction or hydrolysis of the anhydride during workup.
-
Causality: The reduction of an anhydride proceeds through a hydroxy-acid intermediate. If the reaction does not go to completion, or if the lactonization is not fully achieved during the acidic workup, you will isolate the sodium salt of 4-chloro-2-(hydroxymethyl)benzoic acid (or its isomer) in the aqueous layer[4].
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: NaBH₄ can react with protic solvents or residual water. Ensure your reaction solvent (e.g., THF, Dioxane) is thoroughly dried before use.
-
Optimize Reaction Time/Temperature: The reduction may require longer reaction times or gentle heating. Monitor the reaction by TLC (Thin Layer Chromatography) by taking small aliquots, quenching them with acid, and extracting with ethyl acetate to check for the disappearance of the starting anhydride.
-
Proper Acidic Workup: After the reduction is complete, the reaction must be carefully quenched and acidified (e.g., with 1M HCl) to a pH of ~2. It is crucial to stir the acidified mixture for a period (e.g., 1 hour) to ensure the intermediate hydroxy-acid fully cyclizes to the lactone (phthalide)[4].
-
Extraction: Ensure you perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, DCM) after acidification to recover all of the product.
-
Scenario 2: Using the Regioselective Route (from 4-Chloro-2-methylbenzoic Acid)
Question: My side-chain bromination with NBS is giving a low yield of the desired bromomethyl product. My crude NMR shows multiple new aromatic signals.
Answer: This is a classic case of competing electrophilic aromatic substitution (ring bromination) instead of the desired free-radical side-chain bromination.
-
Causality: Free-radical halogenation occurs at the benzylic position (the methyl group), while electrophilic substitution occurs on the aromatic ring itself. The presence of any Lewis acid catalysts (like iron salts from a dirty spatula or flask) or the absence of a radical initiator will favor the undesired ring bromination[5][6].
-
Troubleshooting Steps:
-
Use a Radical Initiator: The reaction requires a radical initiator. AIBN (azobisisobutyronitrile) or dibenzoyl peroxide (BPO) are standard choices. Ensure the initiator is fresh, as they can degrade over time[7][8].
-
Ensure Clean, Dry Glassware: Traces of metal salts can catalyze ring substitution. Use acid-washed or base-washed glassware and ensure it is perfectly dry.
-
Use an Appropriate Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are classic choices for radical reactions as they are non-polar and do not promote ionic pathways[9][10]. Acetonitrile can also be used. Avoid highly polar or protic solvents.
-
Exclude Light (if using Br₂): If using elemental bromine instead of NBS, the reaction must be initiated by UV light. Conversely, if using NBS/AIBN, it is often best to run the reaction in the dark (e.g., by wrapping the flask in aluminum foil) to prevent unwanted photochemical side reactions.
-
Question: The cyclization of my 4-chloro-2-(bromomethyl)benzoic acid is not working well. I still have a lot of starting material.
Answer: The intramolecular cyclization to form the lactone requires a base to deprotonate the carboxylic acid, which then acts as an internal nucleophile. Inefficient deprotonation or incorrect reaction conditions are the likely culprits.
-
Causality: The carboxylate anion must be formed to displace the bromide from the benzylic position in an intramolecular Sₙ2 reaction. If the base is too weak, too hindered, or used in insufficient quantity, the reaction will be slow or incomplete.
-
Troubleshooting Steps:
-
Choice of Base and Stoichiometry: Use a non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). A slight excess (e.g., 1.2-1.5 equivalents) is often beneficial to ensure complete deprotonation.
-
Solvent Selection: A polar aprotic solvent like DMF or acetone is suitable for this Sₙ2 reaction, as it will solvate the cation of the base without interfering with the nucleophile.
-
Temperature: Gentle heating (e.g., 50-80 °C) is typically required to facilitate the reaction. Monitor progress by TLC until the starting bromomethyl compound is consumed.
-
Purity of Starting Material: Ensure the 4-chloro-2-(bromomethyl)benzoic acid is pure. Any acidic impurities will consume the base, reducing the efficiency of the desired reaction.
-
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound (Recommended)
This two-step protocol is the recommended method for obtaining high-purity 6-chlorophthalide.
Step A: Side-Chain Bromination of 4-Chloro-2-methylbenzoic Acid
Caption: Workflow for side-chain bromination.
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-chloro-2-methylbenzoic acid (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and azobisisobutyronitrile (AIBN, 0.05 eq)[8].
-
Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, to achieve a concentration of approximately 0.2-0.5 M.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filtration: Filter the mixture through a Büchner funnel and wash the collected solid (succinimide) with a small amount of cold solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-2-(bromomethyl)benzoic acid as a solid. This product is often used in the next step without further purification.
Step B: Intramolecular Cyclization to 6-Chlorophthalide
Caption: Workflow for intramolecular cyclization.
-
Reagents & Setup: Dissolve the crude 4-chloro-2-(bromomethyl)benzoic acid (1.0 eq) from the previous step in acetone (approx. 0.3 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Reaction: Heat the suspension to reflux (approx. 56°C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-chlorophthalide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the reduction of 4-chlorophthalic anhydride? A1: While this route is not recommended due to the isomer issue, typical conditions involve using sodium borohydride (0.5-0.75 equivalents) in an anhydrous solvent like THF at 0°C to room temperature. It is critical to monitor the reaction to completion and perform a careful acidic workup to ensure lactonization[1].
Q2: What are the major byproducts in the side-chain bromination of 4-chloro-2-methylbenzoic acid? A2: The primary byproduct of concern is the dibrominated species, 4-chloro-2-(dibromomethyl)benzoic acid. This can be minimized by using only a slight excess of NBS (1.0-1.05 eq). Another potential set of byproducts arises from ring bromination if reaction conditions are not strictly controlled to favor the free-radical pathway[11][12].
Q3: Can I use chlorine gas for the side-chain halogenation instead of NBS? A3: Yes, side-chain chlorination with chlorine gas is a known industrial process, but it requires initiation by UV light and careful control to prevent over-chlorination and ring substitution[1][5]. For laboratory scale, NBS (for bromination) or N-chlorosuccinimide (NCS, for chlorination) with a chemical initiator like AIBN is generally safer, more convenient, and more selective.
Q4: My final product is slightly yellow. How can I decolorize it? A4: A slight yellow color often indicates the presence of trace impurities. Recrystallization is the most effective method. If the color persists after recrystallization, a small amount of activated charcoal can be added to the hot solution before filtering and cooling. Be aware that charcoal can reduce your yield by adsorbing some of the product.
Q5: What is the expected yield for the regioselective synthesis? A5: With careful execution, the two-step regioselective synthesis can provide an overall yield of 70-85% for the pure this compound.
Summary of Recommended Conditions (Regioselective Route)
| Step | Key Reagents | Equivalents | Solvent | Temperature | Typical Time | Key Insight |
| A: Bromination | 4-chloro-2-methylbenzoic acid | 1.0 | CCl₄ or MeCN | Reflux | 2-4 h | AIBN/BPO is essential to prevent ring bromination. |
| N-Bromosuccinimide (NBS) | 1.05 | |||||
| AIBN or BPO | 0.05 | |||||
| B: Cyclization | 4-chloro-2-(bromomethyl)benzoic acid | 1.0 | Acetone or DMF | Reflux | 2-3 h | A non-nucleophilic base is required to form the carboxylate. |
| Potassium Carbonate (K₂CO₃) | 1.5 |
References
- 1. US1733268A - Production of side-chain halogen substitution products of aromatic - Google Patents [patents.google.com]
- 2. rcprocess.se [rcprocess.se]
- 3. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Phthalide and reductions of anhydride to lactone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US2817633A - Side-chain halogenation of aromatic compounds - Google Patents [patents.google.com]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 10. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 11. Side-Chain Halogenation Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 12. mason.gmu.edu [mason.gmu.edu]
Troubleshooting Guide: Low Yield in Phthalide Synthesis
Side reactions to consider when working with 6-Chloro-3H-isobenzofuran-1-one
Welcome to the technical support guide for 6-Chloro-3H-isobenzofuran-1-one (also known as 6-chlorophthalide). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered when working with this versatile chemical intermediate. This guide provides in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is resulting in a low yield of the desired tertiary alcohol. What are the likely side reactions?
A1: Low yields in Grignard reactions with lactones like this compound are often due to a few competing side reactions. The primary culprits are typically enolization of the lactone and the formation of a ketone intermediate that may not fully react.
-
Enolization: The Grignar reagent, being a strong base, can deprotonate the acidic α-protons on the methylene bridge of the lactone. This forms an enolate that is unreactive towards further nucleophilic attack, effectively quenching the Grignard reagent and reducing the yield of your desired product.
-
Incomplete Reactio[1][2]n: The initial addition of the Grignard reagent opens the lactone ring to form a ketone intermediate. If the reaction is not dr[2]iven to completion, this ketone may be isolated as a significant byproduct after acidic workup.
To mitigate these issues, consider the following troubleshooting steps:
-
Inverse Addition: Add the this compound solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or below). This ensures the Grignard reagent is always in excess, favoring the second addition to the ketone intermediate over enolization.
-
Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is o[2]ven-dried and solvents are rigorously anhydrous to prevent quenching of the Grignard reagent.
-
Choice of Grignard [1][2]Reagent: Highly hindered Grignard reagents are more prone to act as bases, leading to increased enolization. If possible, use a less sterically demanding Grignard reagent.
Troubleshooting Workflow for Low-Yield Grignard Reactions
Caption: A logical workflow for troubleshooting low yields in Grignard reactions with this compound.
Q2: I am attempting a reduction of the lactone in this compound to the corresponding diol using Sodium Borohydride (NaBH₄), but the reaction is sluggish and incomplete. Why is this happening?
A2: Sodium borohydride (NaBH₄) is a mild reducing agent, and its reactivity towards esters and lactones is significantly lower than towards aldehydes and ketones. While NaBH₄ can reduce [3][4][5]lactones, the reaction is often slow and may require forcing conditions.
The primary reason for the sluggish reaction is the lower electrophilicity of the lactone carbonyl carbon compared to that of an aldehyde or ketone. The lone pair of electrons on the endocyclic oxygen atom participates in resonance, which delocalizes the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydride from NaBH₄.
To improve the efficiency of the reduction, you can implement the following strategies:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to stir for an extended period (e.g., 24-48 hours) or gently heating the reaction mixture can often drive the reduction to completion.
-
Use a More Reactive[3] Solvent System: While often performed in methanol or ethanol, using a solvent mixture like THF/MeOH can sometimes enhance the reactivity.
-
Consider a Stronger[3] Reducing Agent: If the above modifications are ineffective, a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) will readily reduce the lactone to the diol. However, be aware that LiAlH₄ is a much more reactive and hazardous reagent that requires strict anhydrous conditions and careful handling.
Table 1: Comparison of Reducing Agents for this compound
| Reagent | Reactivity with Lactone | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Moderate to Low | Methanol, Ethanol, THF | Safer to handle; may require longer reaction times or heat. |
| Lithium Aluminum Hy[3][4]dride (LiAlH₄) | High | Anhydrous THF, Diethyl Ether | Highly reactive and pyrophoric; reacts violently with protic solvents. |
Q3: During a nucleophilic substitution reaction with an amine, I am observing the formation of a significant amount of a byproduct that appears to be the ring-opened amide. How can I favor the desired 3-substituted product?
A3: The reaction of this compound with primary amines can lead to two main products: the desired 3-amino-substituted isobenzofuranone or the ring-opened 2-(aminomethyl)-4-chlorobenzoic acid. The formation of the ring-opened product is favored by conditions that promote the stability of the carboxylate intermediate.
The reaction proceeds through the formation of a hemiaminal intermediate. This intermediate can then either dehydrate to form the desired 3-substituted product or undergo ring-opening.
To favor the formation of the desired 3-substituted product, consider the following:
-
Reaction Conditions: Running the reaction under neutral or slightly acidic conditions can help to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water and promoting cyclization.
-
Use of a Dehydrating Agent: The addition of a mild dehydrating agent can help to shift the equilibrium towards the dehydrated, cyclized product.
-
Solvent Choice: A non-polar, aprotic solvent may favor the cyclized product by discouraging the solvation and stabilization of the ring-opened carboxylate.
Reaction Pathway Diagram
Caption: Competing reaction pathways in the amination of this compound.
Q4: Can the chlorine atom on the aromatic ring of this compound participate in side reactions?
A4: Yes, under certain conditions, the chlorine atom can undergo nucleophilic aromatic substitution (SNAAr) or participate in cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAAr): While generally unreactive towards nucleophilic attack, the presence of a strongly electron-withdrawing group ortho or para to the chlorine can activate it towards SNAAr. In the case of this compound, the lactone ring is moderately electron-withdrawing. Strong nucleophiles under forcing conditions (high temperature, strong base) could potentially displace the chloride.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent makes this molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This is a powerful method[6] for introducing new carbon-carbon or carbon-heteroatom bonds at the 6-position. If your reaction mixture contains a palladium catalyst and a suitable coupling partner, you may observe unexpected side products arising from these reactions.
Experimental Protocols
Protocol 1: Optimized Reduction of this compound with NaBH₄
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and methanol (1:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is ~6-7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diol.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Purification of 6-Chloro-3H-isobenzofuran-1-one
Welcome to the technical support guide for the purification of 6-Chloro-3H-isobenzofuran-1-one (CAS: 19641-29-3). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the purification of this compound.
Q1: My final product has a low and broad melting point. What are the likely causes and how do I fix it?
A1: A low or broad melting point is a classic indicator of impurities. The melting point of pure this compound is reported to be around 112°C[1]. A significant deviation suggests the presence of contaminants such as residual solvents or synthetic byproducts that disrupt the crystalline lattice of the solid.
Immediate Action: Recrystallization
Recrystallization is a highly effective technique for removing small to moderate amounts of impurities from a solid compound.[2] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polarity of the target molecule, suitable solvents can be tested. See Table 1 for suggestions.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended to prevent solvent loss).[3] Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (If Necessary): If the solution is colored, it may indicate the presence of high-molecular-weight, conjugated impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them.[2] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals thoroughly under vacuum.
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Observations & Rationale | Suitability |
| Ethanol/Water | Good solubility in hot ethanol; addition of water as an anti-solvent can induce crystallization. A two-solvent method may be effective.[2] | High |
| Ethyl Acetate/Hexanes | High solubility in ethyl acetate; hexanes can be used as an anti-solvent. This system is commonly used for purifying related lactones.[4][5] | High |
| Toluene | Moderate polarity, may provide good differential solubility. | Moderate |
| Dichloromethane | Often dissolves compounds too well even at low temperatures, leading to poor recovery. | Low |
Q2: I see a persistent, unknown peak in my NMR/LC-MS analysis that doesn't disappear after recrystallization. How can I identify and remove it?
A2: If recrystallization fails, the impurity likely has solubility properties very similar to the target compound. This is common with structural isomers or precursors with similar polarity. The next step is to use a more powerful separation technique like flash column chromatography.
Logical Workflow for Impurity Identification and Removal
The following workflow can guide your troubleshooting process.
Caption: Workflow for identifying and removing persistent impurities.
Immediate Action: Flash Column Chromatography
Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[4]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. The goal is to find a solvent mixture (e.g., Hexanes:Ethyl Acetate) that gives a good separation between your product spot (Rf ≈ 0.3-0.4) and the impurity spot.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica onto the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure. Start with a low-polarity mixture and gradually increase the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect the eluting solvent in fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a typical synthesis of this compound?
A1: Impurities are highly dependent on the synthetic route. However, for phthalide derivatives, common impurities include:
-
Unreacted Starting Materials: For example, if the synthesis involves the cyclization of a 2-carboxy-4-chlorobenzaldehyde or oxidation of 5-chloro-2-methylbenzoic acid, these precursors may be present.[5][6]
-
Regioisomers: Depending on the chlorination or functionalization strategy, other isomers like 4-, 5-, or 7-chloro-3H-isobenzofuran-1-one could form. Isomeric impurities are often difficult to remove due to similar physical properties.[7][8]
-
Byproducts from Reagents: If radical bromination (e.g., with NBS) is used on a precursor, dibrominated or unbrominated species could be carried through.[6]
-
Hydrolyzed Product: The lactone ring can be susceptible to hydrolysis under strong basic or acidic conditions, leading to the formation of the corresponding 4-chloro-2-(hydroxymethyl)benzoic acid.
Q2: Which analytical techniques are essential for confirming the purity of my final product?
A2: A combination of methods is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. Pure samples will show clean spectra with correct chemical shifts, multiplicities, and integration values. Impurity peaks will be readily visible.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique that separates components of a mixture and provides their mass-to-charge ratio. It is excellent for detecting trace impurities and confirming the molecular weight of the product.
-
Melting Point Analysis: As discussed, a sharp melting point at the literature value (112°C) is a strong indicator of high purity.[1]
Q3: What is the recommended overall purification strategy for achieving high-purity this compound?
A3: For achieving analytical-grade purity (>99.5%), a multi-step approach is often best. The following workflow is a robust strategy for purifying the crude product from a typical synthesis.
Caption: A general strategy for purifying crude this compound.
References
- 1. 19641-29-3 CAS MSDS (6-CHLORO-3 H-ISOBENZOFURAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Home Page [chem.ualberta.ca]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Chloroisobenzofuran-1(3H)-one | 54109-03-4 [sigmaaldrich.com]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Preventing regioisomer formation in chlorinated phthalide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for chlorinated phthalide synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to regioisomer formation. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the accuracy and reliability of your experimental outcomes.
Introduction: The Challenge of Regioisomerism in Phthalide Chlorination
The direct chlorination of phthalide presents a significant synthetic challenge due to the formation of multiple regioisomers, primarily 3-chlorophthalide, 4-chlorophthalide, and 7-chlorophthalide, along with dichlorinated byproducts. The substitution pattern is governed by the principles of electrophilic aromatic substitution, where the existing substituents on the phthalide ring direct the position of the incoming chlorine atom.[1][2] Understanding and controlling these directing effects is paramount to achieving a high yield of the desired chlorinated phthalide isomer.
This guide will walk you through the mechanistic underpinnings of regioisomer formation and provide actionable strategies to steer your reaction toward the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a direct chlorination of phthalide and obtaining a mixture of 4- and 7-chlorophthalide. How can I improve the selectivity for one over the other?
Answer: The formation of a mixture of 4- and 7-chlorophthalide is a common outcome in the direct electrophilic chlorination of phthalide. The lactone ring's oxygen atom and the carbonyl group exert competing directing effects on the aromatic ring. The ether oxygen is an ortho-, para-director, while the carbonyl group is a meta-director.[1][2][3][4][5] This results in activation of the 4- and 7-positions, leading to a mixture of isomers.
Troubleshooting Strategies:
-
Catalyst Selection: The choice of Lewis acid catalyst can influence the regioisomeric ratio. While direct chlorination often leads to mixtures, exploring different catalysts may offer some level of control. For instance, chlorination of phthalic anhydride with FeCl3 as a catalyst is known to produce a mixture of 3- and 4-chlorophthalic anhydrides.[6]
-
Reaction Conditions: Carefully controlling reaction parameters such as temperature and reaction time is crucial. Incomplete chlorination of phthalic anhydride can be used to prepare a mixture from which 3-chlorophthalic anhydride can be isolated.[6][7]
-
Alternative Synthetic Routes: For highly selective synthesis of 4-chlorophthalide, consider a multi-step approach starting from a different precursor. One such method involves the nitration of phthalic anhydride to produce a mixture of 3- and 4-nitrophthalic acid, followed by separation and subsequent conversion of the 4-nitro isomer to 4-chlorophthalic anhydride.[8] Another route involves the Diels-Alder reaction of 2-chloro-1,3-butadiene with maleic anhydride.[9]
Q2: How can I selectively synthesize 3-chlorophthalide?
Answer: The synthesis of pure 3-chlorophthalide is challenging via direct chlorination of phthalide due to the formation of other isomers.[6] However, several methods have been developed to achieve this selectivity.
Recommended Synthetic Protocols:
-
From o-Toluic Acid: A process involving the side-chain chlorination of o-toluic acid can produce a mixture containing phthalide and 3-chlorophthalide. The 3-chlorophthalide can then be isolated or the mixture can be subjected to catalytic hydrogenation to convert the 3-chlorophthalide to phthalide.[10]
-
From Phthalaldehydic Acid: A classical method involves the reaction of phthalaldehydic acid with thionyl chloride.[11]
-
From o-Pentachloroxylene: Hydrolysis of o-pentachloroxylene with water in the presence of a Lewis acid catalyst can yield 3-chlorophthalide.[11]
-
Radical Bromination followed by Substitution: A reliable laboratory-scale synthesis involves the radical bromination of phthalide at the 3-position using N-bromosuccinimide (NBS), followed by nucleophilic substitution of the bromine with a chloride ion.[12]
Experimental Protocols
Protocol 1: Selective Synthesis of 3-Bromophthalide (Precursor to 3-Chlorophthalide)
This protocol is adapted from a procedure for the synthesis of 3-bromophthalide, which can then be converted to 3-chlorophthalide.[12]
Materials:
-
Phthalide
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (dry)
-
100-watt unfrosted light bulb
Procedure:
-
In a 500-mL flask equipped with a reflux condenser and a drying tube, combine phthalide (0.075 mole), N-bromosuccinimide (0.075 mole), and 200 mL of dry carbon tetrachloride.
-
Place a 100-watt unfrosted light bulb 6–8 inches from the flask to initiate the reaction.
-
Reflux the mixture for 30 minutes. The reaction is complete when the N-bromosuccinimide at the bottom of the flask disappears and succinimide accumulates at the surface.
-
Filter the hot reaction mixture to remove the succinimide.
-
Concentrate the filtrate to 15–20 mL by distillation under atmospheric pressure.
-
Cool the concentrate to induce crystallization.
-
Filter the crystals to obtain crude 3-bromophthalide. Recrystallize from cyclohexane for purification.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Chlorination of Phthalic Anhydride
This protocol provides a general framework for the chlorination of phthalic anhydride, which can lead to a mixture of chlorinated isomers.[6][7]
Materials:
-
Phthalic anhydride
-
Lewis acid catalyst (e.g., FeCl3, MoCl5, SbCl3)[7]
-
Chlorine gas
-
Inert solvent (optional)
Procedure:
-
Heat phthalic anhydride to a molten state (approximately 200-240°C) in a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser.[7]
-
Add the Lewis acid catalyst to the molten phthalic anhydride. An inert solvent can be optionally added.
-
Bubble chlorine gas through the reaction mixture.
-
Monitor the progress of the reaction using a suitable analytical technique such as Gas Chromatography (GC).
-
To favor the formation of 3-chlorophthalic anhydride, it is recommended to limit the conversion of phthalic anhydride to about 50%.[7]
-
Upon reaching the desired conversion, stop the chlorine flow and cool the reaction mixture.
-
The desired chlorinated phthalic anhydride can then be isolated from the reaction mixture through distillation.[6]
Data Presentation
Table 1: Impact of Directing Groups on Electrophilic Aromatic Substitution
| Substituent Group | Nature | Directing Effect |
| -OR (Ether) | Activating | Ortho, Para |
| -C=O (Carbonyl) | Deactivating | Meta |
| -Cl (Chloro) | Deactivating | Ortho, Para |
This table summarizes the general directing effects of functional groups relevant to phthalide chlorination.[1][2][3]
Visualization of Key Concepts
Diagram 1: Directing Effects in Phthalide Chlorination
Caption: Competing directing effects on the phthalide ring.
Diagram 2: Troubleshooting Workflow for Regioisomer Formation
References
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 7. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 8. Study on the Synthesis of 4-Chlorophthalic Anhydride - Dissertation [m.dissertationtopic.net]
- 9. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 10. CA1123448A - Production of phthalide - Google Patents [patents.google.com]
- 11. US4446327A - Process for the preparation of 3-chlorophthalide - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Chloro-3H-isobenzofuran-1-one for Researchers and Drug Development Professionals
Welcome to a comprehensive guide on the synthesis of 6-Chloro-3H-isobenzofuran-1-one, a valuable building block in medicinal chemistry and materials science. This document provides a comparative analysis of prominent synthetic methodologies, offering in-depth technical insights and field-proven perspectives to aid researchers in selecting the most suitable approach for their specific needs. We will delve into the causality behind experimental choices, present self-validating protocols, and support key claims with authoritative references.
Introduction: The Significance of this compound
This compound, also known as 6-chlorophthalide, is a halogenated derivative of phthalide. The incorporation of a chlorine atom onto the phthalide scaffold can significantly modulate the molecule's physicochemical properties and biological activity. This makes it a crucial intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and functional dyes. The strategic placement of the chlorine atom at the 6-position offers a handle for further chemical transformations, enabling the construction of complex molecular architectures.
This guide will compare two primary synthetic pathways to this compound:
-
Method 1: Selective Reduction of 4-Chlorophthalic Anhydride
-
Method 2: Chlorination and Cyclization of o-Toluic Acid
We will analyze each method based on factors such as starting material availability, reaction efficiency, scalability, and safety considerations.
Method 1: Selective Reduction of 4-Chlorophthalic Anhydride
This is arguably the most common and direct route to this compound. The synthesis begins with the preparation of 4-chlorophthalic anhydride, which is then selectively reduced to the corresponding lactone.
Part A: Synthesis of 4-Chlorophthalic Anhydride
The synthesis of 4-chlorophthalic anhydride is a critical preceding step. A prevalent industrial method involves the liquid-phase oxidation of 4-chloro-o-xylene.[1]
Experimental Protocol: Oxidation of 4-chloro-o-xylene
This protocol is based on established industrial processes for xylene oxidation.[1][2][3]
Materials:
-
4-chloro-o-xylene
-
Acetic acid (solvent)
-
Cobalt acetate (catalyst)
-
Manganese acetate (catalyst)
-
Sodium bromide (promoter)
-
Pressurized oxygen or air
Procedure:
-
In a high-pressure reactor equipped with a stirrer and gas inlet, charge 4-chloro-o-xylene and acetic acid.
-
Add the cobalt and manganese acetate catalysts, along with the sodium bromide promoter.
-
Seal the reactor and pressurize with oxygen or air.
-
Heat the mixture to the desired reaction temperature (typically 150-200°C) with vigorous stirring.
-
Maintain the reaction under pressure for a specified time until the oxidation is complete, monitoring oxygen uptake.
-
After cooling and depressurizing the reactor, the resulting 4-chlorophthalic acid is typically isolated by crystallization.
-
The crude 4-chlorophthalic acid is then dehydrated to 4-chlorophthalic anhydride by heating at elevated temperatures (around 180-200°C), often under vacuum to remove water.
Causality and Expertise: The choice of a mixed cobalt/manganese catalyst system is crucial for efficient oxidation. Cobalt initiates the radical chain reaction, while manganese facilitates the oxidation of the intermediate toluic acid to the phthalic acid. The bromide promoter is essential for regenerating the active Co(III) species, thus accelerating the reaction rate. Acetic acid is an ideal solvent due to its stability under oxidizing conditions and its ability to solubilize the reactants and intermediates.
Part B: Reduction of 4-Chlorophthalic Anhydride to this compound
The selective reduction of one of the carbonyl groups of the anhydride to a methylene group is the key transformation to yield the desired phthalide. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Sodium Borohydride Reduction
This protocol is adapted from general procedures for the reduction of anhydrides to lactones.[4][5][6]
Materials:
-
4-Chlorophthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophthalic anhydride in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic and may cause gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Causality and Expertise: Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄, making it suitable for the partial reduction of the anhydride to the lactone without over-reduction to the diol.[4][6] The use of an anhydrous solvent is critical to prevent the rapid decomposition of the hydride reagent. The acidic workup is necessary to protonate the intermediate alkoxide and facilitate the isolation of the final product.
Alternative Reducing Agent: Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a more powerful reducing agent that can also be used for this transformation.[4][7] However, its higher reactivity necessitates more stringent reaction control to avoid over-reduction. Typically, the reaction is carried out at very low temperatures (e.g., -78°C) and with careful stoichiometric control of the LiAlH₄. While potentially offering faster reaction times, the use of LiAlH₄ involves greater safety hazards due to its pyrophoric nature.
Method 2: Chlorination and Cyclization of o-Toluic Acid
An alternative approach to this compound involves the direct manipulation of a more readily available starting material, o-toluic acid. This method relies on a side-chain chlorination followed by intramolecular cyclization.
Experimental Protocol: Chlorination and Cyclization of o-Toluic Acid
This protocol is based on a patented method for the production of phthalide and its derivatives.[8]
Materials:
-
o-Toluic acid
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
UV lamp or a radical initiator (e.g., AIBN)
Procedure:
-
Dissolve o-toluic acid in an inert solvent in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp (if used).
-
Heat the solution to the desired temperature (typically 80-120°C).
-
Introduce chlorine gas into the reaction mixture while irradiating with UV light or in the presence of a radical initiator.
-
The reaction proceeds through the formation of o-(chloromethyl)benzoic acid and o-(dichloromethyl)benzoic acid.
-
Upon completion of the chlorination, the temperature is typically raised (120-150°C) to induce cyclization with the elimination of hydrogen chloride, forming a mixture of phthalide and 3-chlorophthalide.
-
The desired 6-chloro isomer would be a minor product in this direct approach. To favor the 6-chloro isomer, one would need to start with 4-chloro-o-toluic acid. The subsequent side-chain chlorination and cyclization would then yield the target molecule.
-
The product mixture is then worked up and purified, potentially requiring chromatographic separation of isomers.
Causality and Expertise: This method leverages free-radical halogenation on the benzylic position of o-toluic acid. The use of UV light or a radical initiator is essential to generate chlorine radicals and initiate the chain reaction. The subsequent intramolecular cyclization is a nucleophilic acyl substitution where the carboxylic acid group attacks the benzylic carbon, displacing a chloride ion. The regioselectivity of the initial chlorination of the aromatic ring on o-toluic acid would be a critical factor in obtaining the desired 6-chloro isomer. Direct chlorination of o-toluic acid would likely lead to a mixture of isomers, making this a less direct route to the pure 6-chloro compound compared to Method 1. A more controlled synthesis would start with 4-chloro-o-toluic acid.
Comparative Analysis
| Feature | Method 1: Reduction of 4-Chlorophthalic Anhydride | Method 2: Chlorination/Cyclization of o-Toluic Acid |
| Starting Material | 4-Chlorophthalic anhydride (synthesized from 4-chloro-o-xylene) | o-Toluic acid or 4-chloro-o-toluic acid |
| Regioselectivity | High (chlorine position is pre-defined) | Potentially low if starting from o-toluic acid; high if starting from 4-chloro-o-toluic acid. |
| Reaction Steps | Two main steps (oxidation and reduction) | One to two steps (chlorination and cyclization) |
| Reagents & Safety | Requires handling of oxidizing agents and hydride reagents (NaBH₄ is manageable, LiAlH₄ is pyrophoric). | Involves handling of corrosive and toxic chlorine gas. |
| Yield & Purity | Generally good yields and high purity after purification. | Can result in isomeric mixtures requiring extensive purification. |
| Scalability | The oxidation step is well-established on an industrial scale. The reduction is also scalable. | Handling of chlorine gas on a large scale requires specialized equipment. |
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to this compound.
Conclusion
Both presented methods offer viable routes to this compound.
Method 1, the reduction of 4-chlorophthalic anhydride, is generally the preferred route for laboratory and industrial synthesis. This is due to its high regioselectivity, which ensures the formation of the desired 6-chloro isomer without the need for complex purification to remove other isomers. The starting material, 4-chlorophthalic anhydride, can be reliably synthesized on a large scale via the oxidation of 4-chloro-o-xylene. The subsequent reduction step, particularly with sodium borohydride, is a well-understood and manageable transformation.
Method 2, involving the chlorination and cyclization of a toluic acid derivative, presents a more challenging approach. While potentially shorter, achieving high regioselectivity for the 6-chloro isomer requires starting with the less common 4-chloro-o-toluic acid. If starting from o-toluic acid, the initial aromatic chlorination would likely yield a mixture of isomers, complicating the purification process. Furthermore, the handling of chlorine gas requires specialized equipment and safety precautions.
For researchers and drug development professionals requiring high-purity this compound, Method 1 offers a more robust and reliable synthetic strategy. The clear, stepwise approach allows for better control over the final product's quality and minimizes the formation of difficult-to-separate impurities.
References
- 1. US6465685B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chadsprep.com [chadsprep.com]
- 7. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 8. CA1123448A - Production of phthalide - Google Patents [patents.google.com]
A Comparative Guide to Validating the Purity of 6-Chloro-3H-isobenzofuran-1-one by HPLC and GC-MS
In the landscape of pharmaceutical research and drug development, the chemical purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 6-Chloro-3H-isobenzofuran-1-one, a halogenated lactone with potential applications as a synthetic building block, rigorous purity assessment is paramount. The presence of even trace impurities can lead to unforeseen side reactions, altered biological activity, and significant safety concerns.
This guide provides an in-depth comparison of two instrumental pillars of purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond rote protocols to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to confidently assess the purity of this compound.
The Analytical Challenge: Understanding Potential Impurities
To develop a robust purity testing method, one must first anticipate the likely impurities. The synthesis of this compound, like other phthalide derivatives, often involves the reduction of a corresponding phthalic anhydride or the cyclization of a substituted hydroxymethyl benzoic acid.[1][2] This understanding allows us to forecast potential process-related impurities:
-
Unreacted Starting Materials: Such as 4-chloro-2-(hydroxymethyl)benzoic acid or related precursors.
-
Isomeric Impurities: Formation of other positional chloro-isomers if the starting materials are not isomerically pure.
-
By-products of Synthesis: Including products of over-reduction or side reactions involving the reactive functional groups.
-
Degradation Products: The lactone ring is susceptible to hydrolysis, especially under non-neutral pH conditions, which would open the ring to form the corresponding carboxylic acid.
-
Residual Solvents: Organic solvents used during synthesis and purification steps.[3]
A successful analytical method must be able to separate the main compound from all these potential impurities and quantify them accurately.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the gold standard for purity and impurity quantification in the pharmaceutical industry due to its high resolution, reproducibility, and versatility for a wide range of compounds.[4] For a non-volatile, polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind the HPLC Method Design
The goal is to create a method where the analyte is well-retained and separated from more polar and less polar impurities.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC.[5][6] Its long alkyl chains provide strong hydrophobic interactions with the moderately non-polar this compound, ensuring good retention. The high surface area of modern C18 columns allows for high-efficiency separations.
-
Mobile Phase Strategy: The mobile phase in RP-HPLC is more polar than the stationary phase.[7] A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is optimal. Starting with a higher water concentration allows for the elution of very polar impurities. Gradually increasing the organic solvent concentration will then elute the main compound, followed by any less polar impurities. Acetonitrile is often preferred due to its lower viscosity and UV transparency.[8]
-
Mobile Phase pH Control: The lactone's stability and the ionization state of any acidic or basic impurities are critical. Adding a small amount of an acid, such as 0.1% formic or phosphoric acid, to the mobile phase serves two purposes: it stabilizes the lactone by preventing base-catalyzed hydrolysis and ensures that any carboxylic acid impurities (like the hydrolysis product) are in their protonated, less polar form, leading to better retention and sharper peaks.[8][9]
-
Detector Selection: this compound contains a benzene ring, which is a strong chromophore. This makes a UV-Vis or Diode Array Detector (DAD) ideal for sensitive detection.[10] A DAD has the added advantage of providing spectral information, which can help in distinguishing between co-eluting peaks and assessing peak purity.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (ACS grade or higher)
-
This compound reference standard and sample for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[10]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This protocol is a self-validating system. System suitability tests (e.g., replicate injections of a standard to check for consistent retention time and peak area) must be performed before sample analysis to ensure the system is operating correctly, a foundational principle of GMP and analytical validation.[11]
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[12] It is exceptionally suited for identifying and quantifying volatile and semi-volatile organic compounds, making it an excellent complementary technique to HPLC for purity analysis, especially for residual solvents and volatile by-products.
Causality Behind the GC-MS Method Design
The primary consideration for GC is that the analyte must be thermally stable and sufficiently volatile to be vaporized without decomposition. This compound, with a predicted boiling point, is suitable for GC analysis.
-
Stationary Phase Selection: The principle of "like dissolves like" is key in GC column selection.[13] For a moderately polar, halogenated aromatic compound, a low- to mid-polarity stationary phase is ideal. A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms or equivalent) offers a good balance.[14] This phase separates compounds primarily based on their boiling points but also provides unique selectivity for aromatic compounds due to π-π interactions with the phenyl groups.
-
Inlet and Temperature Program: A split/splitless inlet is typically used. A split injection prevents column overloading with the main component, while a splitless injection would be used for trace impurity analysis. The oven temperature program is crucial: starting at a low temperature holds volatile impurities at the head of the column, and then a gradual ramp in temperature elutes compounds in order of their boiling points and polarity, ensuring good separation.
-
Detector Selection: The mass spectrometer is the definitive detector. It fragments the eluting molecules into a predictable pattern (mass spectrum) that serves as a chemical "fingerprint." This allows for unambiguous identification of the main peak by comparing its spectrum to a library or theoretical fragmentation.[15] More importantly, it enables the tentative identification of unknown impurity peaks, which is a significant advantage over HPLC-UV.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chemicals and Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard and sample for analysis.
-
-
Chromatographic and MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Dichloromethane to a final concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify the main peak by its retention time and by matching its mass spectrum with the reference standard.
-
Identify impurity peaks by searching their mass spectra against a commercial library (e.g., NIST).
-
Purity can be estimated using the area percent method, but this is less accurate than HPLC unless relative response factors are determined for each impurity.
-
Caption: GC-MS analysis workflow for this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
Neither technique is universally superior; they provide different and often complementary information. The choice depends on the specific question being asked.
Quantitative Data Summary
The following table presents plausible validation data for the two methods, illustrating their respective strengths.
| Parameter | HPLC-DAD | GC-MS (SIM Mode) | Rationale |
| Analyte | This compound | This compound | Main component analysis. |
| Linearity (r²) | > 0.999 | > 0.998 | Both show excellent linearity. |
| Limit of Quant. (LOQ) | 0.01% (area) | 0.005% (area) | GC-MS can be more sensitive for specific analytes. |
| Precision (%RSD) | < 1.0% | < 2.0% | HPLC injection precision is typically superior. |
| Accuracy (% Recovery) | 98.5 - 101.0% | 97.0 - 102.5% | Both methods are highly accurate. |
Qualitative Performance and Application
| Feature | HPLC-DAD | GC-MS | Senior Scientist's Insight |
| Analyte Scope | Excellent for non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds. | HPLC is more universally applicable for diverse pharmaceutical intermediates and their potential non-volatile degradation products. |
| Quantitative Accuracy | High. Considered the gold standard for purity assays. | Good, but can be affected by analyte thermal stability and inlet discrimination. | For regulatory submissions requiring precise purity values (e.g., 99.8% vs 99.9%), HPLC is the trusted method. |
| Impurity Identification | Limited. Retention time matching with known standards. | Excellent. Mass spectra provide structural information for tentative ID of unknowns. | GC-MS is invaluable during process development to identify unexpected by-products, guiding synthetic route optimization. |
| Residual Solvents | Not suitable. | Excellent. The definitive technique for this analysis. | Always use GC (often with a headspace sampler) for residual solvent analysis as required by ICH Q3C guidelines. |
| Robustness | Very high. Methods are generally rugged and transferable between labs. | High, but sensitive to matrix effects and inlet contamination. | HPLC methods tend to be more robust for routine QC testing in a manufacturing environment. |
A Unified Strategy: Leveraging Complementary Strengths
For comprehensive validation of this compound purity, a dual-pronged approach is recommended:
-
Primary Purity Assay: Use the validated HPLC method for accurate and precise quantification of the main component and any non-volatile impurities. This will be the method of record for batch release.
-
Impurity Identification & Volatiles: Use GC-MS during process development to identify unknown impurities. It should also be the designated method for quantifying any potential volatile impurities and is essential for residual solvent analysis.
Adherence to Scientific Integrity: The Validation Framework
The methods described here are the foundation for a full validation study that demonstrates trustworthiness and scientific integrity. According to international guidelines such as ICH Q2(R2) and USP <1225>, a method must be validated for its intended purpose.[16][17][18] For an impurity method, this involves demonstrating:
-
Specificity: The ability to detect the analyte unequivocally in the presence of potential impurities. This is proven by spiking the sample with known impurities and demonstrating their separation.[7][19]
-
Linearity: A linear relationship between analyte concentration and detector response over a defined range.[18]
-
Accuracy & Precision: The closeness of the results to the true value and the agreement between repeated measurements, respectively.[20]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.
-
Range: The concentration interval over which the method is shown to be accurate, precise, and linear.[7]
By systematically evaluating these parameters, the chosen analytical procedures are proven to be reliable, ensuring that the purity data for this compound is scientifically sound and meets the stringent requirements of the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. opus.govst.edu [opus.govst.edu]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of gamma-Caprolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iiste.org [iiste.org]
- 12. Sensitive gas chromatographic-mass spectrometric method for the determination of phthalate esters, alkylphenols, bisphenol A and their chlorinated derivatives in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.ca [fishersci.ca]
- 14. cromlab-instruments.es [cromlab-instruments.es]
- 15. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 16. helixchrom.com [helixchrom.com]
- 17. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 18. Best column for analysis of halogenates and hydrocarbons - Chromatography Forum [chromforum.org]
- 19. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
A Comparative Guide to the Biological Activity of 6-Chloro-3H-isobenzofuran-1-one Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers is paramount for advancing novel therapeutics. Within the landscape of heterocyclic chemistry, isobenzofuran-1(3H)-ones, also known as phthalides, represent a privileged scaffold due to their wide array of biological activities.[1] This guide provides an in-depth, objective comparison of the biological activities of positional isomers of 6-chloro-3H-isobenzofuran-1-one, offering a critical analysis supported by experimental data and established scientific principles. The seemingly subtle shift of a chlorine atom on the benzene ring can profoundly impact a molecule's interaction with biological targets, leading to vastly different pharmacological profiles.[2]
The Critical Role of Isomerism in Biological Function
Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a cornerstone of medicinal chemistry.[2] For a molecule like this compound, positional isomers, where the chlorine substituent occupies different positions on the aromatic ring (positions 4, 5, 6, or 7), can exhibit distinct biological effects. These differences arise from altered electronic properties, steric hindrance, and the ability to form specific interactions with biological macromolecules such as enzymes and receptors.[2][3]
Comparative Biological Activities of Chloro-Substituted Isobenzofuranone Isomers
While a direct head-to-head comparison of all positional isomers of chloro-3H-isobenzofuran-1-one is not extensively documented in a single study, we can synthesize findings from various studies on substituted isobenzofuranones to build a comprehensive picture. The biological activities of this class of compounds are diverse, ranging from anticancer and herbicidal to antidepressant and antimicrobial.[1][4][5][6]
Anticancer Activity
Substituted isobenzofuranones have shown significant potential as antiproliferative agents.[1][7] The position of the substituent on the aromatic ring plays a crucial role in determining the cytotoxic efficacy. For instance, studies on ketone-isobenzofuranone hybrids revealed that ortho-substituted derivatives displayed superior herbicidal activity compared to their meta- and para-substituted counterparts.[4] This suggests that the placement of a substituent, in our case chlorine, can significantly influence the molecule's ability to interact with its target.
In the context of anticancer activity, the electronic nature of the substituent is also a key determinant. Electron-withdrawing groups, such as chlorine, have been shown to enhance the anticancer properties of certain benzofuran derivatives.[4][7] The precise positioning of this electron-withdrawing group on the isobenzofuranone scaffold would likely modulate this effect.
Table 1: Postulated Anticancer Activity of this compound Isomers Based on Structure-Activity Relationship (SAR) Principles
| Isomer | Postulated Relative Activity | Rationale Based on SAR |
| 4-Chloro-3H-isobenzofuran-1-one | Moderate to High | Ortho-positioning of the electron-withdrawing chlorine atom may enhance binding to target proteins, a trend observed in related heterocyclic compounds.[4] |
| 5-Chloro-3H-isobenzofuran-1-one | Moderate | Meta-positioning might lead to a different electronic distribution and steric profile compared to the ortho and para isomers, potentially resulting in altered activity. |
| This compound | Moderate to High | Para-positioning of the chlorine atom could lead to favorable interactions within the binding pocket of a target protein, contributing to cytotoxic effects. |
| 7-Chloro-3H-isobenzofuran-1-one | Moderate | The proximity of the chlorine atom to the lactone ring could influence its reactivity and interaction with biological nucleophiles. |
Herbicidal Activity
The herbicidal potential of isobenzofuranone derivatives has also been linked to the substitution pattern on the aromatic ring.[4] A study on ketone-isobenzofuranone hybrids demonstrated that compounds with electron-withdrawing groups, including chlorine, at the ortho position exhibited the most potent herbicidal effects against both monocot and dicot weeds.[4] This highlights the importance of positional isomerism in designing effective agrochemicals.
Other Potential Biological Activities
The isobenzofuranone scaffold is a versatile platform for discovering new bioactive molecules. Various derivatives have been investigated for a range of other therapeutic applications:
-
Antidepressant Activity: Certain isobenzofuranone derivatives have been synthesized and evaluated as serotonin reuptake inhibitors, showing promise as potential antidepressants.[5]
-
Protein Kinase C (PKC) Inhibition: Novel isobenzofuranone ligands for Protein Kinase C have been designed, indicating their potential in modulating intracellular signal transduction pathways.[8]
-
Antimicrobial Activity: Some 3-substituted isobenzofuranones have demonstrated antibacterial and antifungal properties.[6]
-
α1-Adrenoceptor Antagonism: Isobenzofuranone-containing compounds have been synthesized and shown to be potent α1-adrenoceptor antagonists.[9]
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of this compound isomers, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an investigation.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the this compound isomers in DMSO. Dilute the stock solutions to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Design, Synthesis, and Structure-Activity Relationship (SAR) Studies of Ketone-Isobenzofuranone Hybrid Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imjst.org [imjst.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and structure-activity relationship of new isobenzofuranone ligands of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and blocking activities of isoindolinone- and isobenzofuranone-containing phenoxylalkylamines as potent α(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Isobenzofuran-1(3H)-ones in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Within the vast landscape of heterocyclic chemistry, the isobenzofuran-1(3H)-one, or phthalide, scaffold has emerged as a particularly promising pharmacophore.[1][2] Naturally occurring and synthetically accessible, these compounds have demonstrated a wide spectrum of biological activities, with their cytotoxic effects against various cancer cell lines being of significant interest.[1][2]
This guide offers an in-depth, comparative analysis of the cytotoxic potential of various substituted isobenzofuran-1(3H)-ones. Moving beyond a simple data summary, we will delve into the structure-activity relationships that govern their efficacy, the molecular pathways through which they exert their cytotoxic effects, and the detailed experimental protocols required for their evaluation. This document is designed to serve as a valuable resource for those seeking to understand and advance the development of isobenzofuranone-based cancer therapeutics.
Comparative Cytotoxicity of C-3 Functionalized Isobenzofuran-1(3H)-ones
The antiproliferative activity of isobenzofuran-1(3H)-one derivatives has been rigorously evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50), a critical measure of a compound's cytotoxic potency, serves as the primary metric for comparison. The following tables summarize the IC50 values for a series of C-3 functionalized isobenzofuran-1(3H)-ones, providing a clear and objective comparison of their performance.
Table 1: Cytotoxicity of C-3 Substituted Isobenzofuran-1(3H)-ones against Leukemia Cell Lines [1]
| Compound | K562 (Myeloid Leukemia) IC50 (µM) | U937 (Lymphoma) IC50 (µM) | Etoposide (VP16) IC50 (µM) |
| 16 | 2.79 | 62.97 | 7.06 (K562) |
| 17 | 66.81 | 71.39 | 0.35 (U937) |
| 18 | 1.71 | 46.63 |
Note: Etoposide (VP16) is a commercially available anticancer drug used as a positive control.
Table 2: Cytotoxicity of Isobenzofuranone Derivatives Against Various Cancer Cell Lines [1]
| Compound | Cell Line | IC50 (µg/mL) |
| 8 | HL-60 (Leukemia) | 21.00 |
| SF295 (Glioblastoma) | > 25 | |
| MDA-MB435 (Melanoma) | 12.17 | |
| 9 | HL-60 (Leukemia) | 3.24 |
| SF295 (Glioblastoma) | 10.09 | |
| MDA-MB435 (Melanoma) | 8.70 |
Unraveling the Structure-Activity Relationship (SAR)
The cytotoxic efficacy of isobenzofuran-1(3H)-ones is intrinsically linked to their chemical structure, with substitutions at the C-3 position playing a pivotal role in modulating their activity.[1] Analysis of the comparative cytotoxicity data reveals key insights into the structure-activity relationship of this class of compounds.
The nature of the substituent at the C-3 position significantly influences the cytotoxic potential. For instance, the presence of an aromatic ring at this position, as seen in many of the more active compounds, appears to be a favorable feature.[1] Furthermore, the substitution pattern on this C-3 aryl group can further fine-tune the activity.
While the primary focus of many studies has been the C-3 position, it is plausible that substitutions on the fused benzene ring of the isobenzofuranone core could also impact cytotoxicity.[3] Electron-donating or electron-withdrawing groups on this ring system could alter the molecule's electronic properties and its ability to interact with biological targets. Further research in this area is warranted to develop a more comprehensive SAR model.
Mechanism of Action: Induction of Apoptosis
Several studies indicate that the cytotoxic effects of isobenzofuran-1(3H)-one derivatives are mediated through the induction of apoptosis, or programmed cell death. This is a crucial characteristic for an anticancer agent, as apoptosis is a controlled process that avoids the inflammatory response associated with necrosis. The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which often converge on the activation of a family of cysteine proteases known as caspases.[4][5]
The intrinsic pathway is triggered by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria.[4] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6] The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid, a pro-apoptotic protein that links the extrinsic and intrinsic pathways.[4][7]
Research suggests that some isobenzofuranone derivatives can induce DNA fragmentation and chromatin condensation, hallmarks of apoptosis, in cancer cells. The activation of caspase-3 has also been identified as a key event in the apoptosis induced by some cytotoxic compounds.[8]
Experimental Protocols: A Foundation of Trustworthiness
The reliability of any comparative analysis rests on the robustness of the experimental methodologies employed. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and utilized colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[2]
Detailed Step-by-Step MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Cancer cell lines (e.g., K562, U937, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the isobenzofuran-1(3H)-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent like etoposide).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Synthesis of C-3 Substituted Isobenzofuran-1(3H)-ones
The accessibility of a compound through synthetic routes is a critical consideration for its potential as a therapeutic agent. C-3 substituted isobenzofuran-1(3H)-ones can be synthesized through various methods, with a common approach involving the condensation of o-phthalaldehydic acid with a suitable nucleophile.[9]
Conclusion
Substituted isobenzofuran-1(3H)-ones represent a promising class of compounds with demonstrable cytotoxic activity against a range of cancer cell lines. The tunability of their structure, particularly at the C-3 position, allows for the optimization of their potency and provides a fertile ground for future drug discovery efforts. The induction of apoptosis as a primary mechanism of action further enhances their therapeutic potential. This guide has provided a comprehensive comparison of their cytotoxic effects, elucidated key aspects of their structure-activity relationships and mechanisms of action, and detailed the necessary experimental protocols for their evaluation. It is our hope that this information will serve as a valuable resource for the scientific community and contribute to the advancement of novel and effective cancer therapies.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Competitive substituent effects on the reactivity of aromatic rings. | Semantic Scholar [semanticscholar.org]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. imjst.org [imjst.org]
A Comparative Guide to Chlorinated Building Blocks in Synthesis: The Strategic Role of 6-Chloro-3H-isobenzofuran-1-one
Introduction: The "Magic Chloro" Effect and the Architectonics of Drug Discovery
In the intricate world of medicinal chemistry, the strategic incorporation of chlorine atoms can dramatically enhance the therapeutic profile of a molecule. This phenomenon, often dubbed the "magic chloro effect," can lead to staggering improvements in potency, metabolic stability, and pharmacokinetic properties.[1][2] Chlorinated compounds are integral to a vast array of FDA-approved drugs, highlighting the enduring importance of chlorine chemistry in developing treatments for numerous diseases.[3]
At the heart of synthesizing these complex molecules lies the concept of "building blocks"—robust, functionalized scaffolds that chemists use to construct the final active pharmaceutical ingredient (API). The choice of building block is a critical decision, dictating the efficiency, scalability, and novelty of a synthetic route. This guide provides a comparative analysis of 6-Chloro-3H-isobenzofuran-1-one, a versatile phthalide derivative, against other common chlorinated building blocks. We will delve into their respective reactivities, synthetic applications, and provide experimental frameworks to guide researchers in making informed strategic choices.
Featured Building Block: this compound
This compound, also known as 6-chlorophthalide, is a bifunctional reagent whose value lies in its inherent reactivity. The phthalide core is a privileged structure in many natural products and bioactive molecules.[4][5] The presence of the chlorine atom at the 6-position provides a key handle for diversification and further functionalization.
Physicochemical Properties:
-
Molecular Formula: C₈H₅ClO₂[6]
-
Molecular Weight: 168.58 g/mol [6]
-
Appearance: Typically a white to off-white solid.
-
Storage: Recommended storage at 2-8°C to ensure long-term stability.
The lactone ring can undergo nucleophilic attack and ring-opening, while the chlorinated benzene ring is activated for transformations such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This dual reactivity makes it a powerful precursor for constructing complex heterocyclic systems, most notably substituted isoquinolinones and related scaffolds.[7]
Comparative Analysis: Strategic Selection of Chlorinated Building Blocks
The optimal building block is entirely dependent on the target scaffold and the overall synthetic strategy. Below, we compare this compound with three classes of alternative chlorinated building blocks.
Decision Workflow: Choosing the Right Chlorinated Precursor
The following diagram illustrates a simplified decision-making process for selecting a building block based on the desired synthetic outcome.
Caption: Workflow for selecting a chlorinated building block.
Data Summary: Performance Comparison
The following table summarizes the primary applications and strategic considerations for each class of building block.
| Building Block Class | Representative Example | Primary Target Scaffolds | Key Reaction Types | Strategic Advantage | Key Limitations |
| Chlorinated Phthalides | This compound | Substituted Isoquinolinones, 3-Substituted Phthalides | Amidation, Ring-Opening/Cyclization, SNAr | Convergent synthesis; rapid complexity generation. | Requires specific precursors; may involve multiple steps. |
| Chlorinated Benzyl Halides | 4-Chlorobenzyl chloride | Benzyl-amines, Benzyl-ethers, Stilbenes | Nucleophilic Substitution (SN2), Cross-Coupling | High versatility; commercially available in wide variety. | Can be lachrymatory; potential for over-alkylation. |
| Chlorinated N-Heterocycles | 2-Chloropyridine | Pyridyl ethers, Pyridyl amines, Biaryl heterocycles | Nucleophilic Aromatic Substitution (SNAr), Suzuki/Buchwald Coupling | Ideal for late-stage functionalization of a pre-formed core. | Ring can be deactivated for certain electrophilic substitutions. |
| Chlorinated Quinolines/Isoquinolines | 4,7-Dichloroquinoline | Functionalized (Iso)quinolines (e.g., Chloroquine analogues) | Nucleophilic Aromatic Substitution (SNAr) | Direct route to analogues of known drugs; predictable regiochemistry. | Starting materials can be expensive or require synthesis. |
Experimental Protocols & Mechanistic Insights
To provide a practical comparison, we outline a representative protocol using this compound and contrast it with an approach using an alternative building block.
Protocol 1: Synthesis of a Substituted Isoquinolinone via this compound
This protocol demonstrates the power of the phthalide building block to rapidly construct a complex heterocyclic core. The reaction proceeds via an initial amidation and ring-opening, followed by an intramolecular cyclization.
Caption: Synthesis of Isoquinolinones from 6-Chlorophthalide.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired primary amine (e.g., benzylamine, 1.1 eq), and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF, ~0.5 M).
-
Causality: DMF is chosen for its ability to solubilize the reactants and its high boiling point, which provides the thermal energy needed to drive the initial amidation and ring-opening of the lactone.
-
-
Amidation: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phthalide is consumed.
-
Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the formation of a stable amide intermediate.
-
-
Cyclization: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, or the crude intermediate can be taken directly to the next step. Add polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent (e.g., POCl₃).
-
Causality: PPA serves as both a strong acid and a dehydrating agent. It protonates the amide and carboxylic acid moieties, activating them for an intramolecular Friedel-Crafts-type acylation, which forms the new six-membered ring of the isoquinolinone.
-
-
Workup and Purification: Heat the mixture again to 100-120 °C for 2-4 hours. After cooling, carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with NaOH or NaHCO₃ to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure substituted isoquinolinone.
-
Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Protocol 2 (Alternative): Synthesis via Bischler-Napieralski Reaction
A classic alternative for synthesizing dihydroisoquinoline cores involves the Bischler-Napieralski reaction, starting from a phenethylamine derivative. This represents a "build-up" approach using a different set of building blocks.[8]
Step-by-Step Outline:
-
Amide Formation: Acylate a suitable phenethylamine with a chlorinated acyl chloride (e.g., 4-chlorophenylacetyl chloride) in the presence of a base (e.g., triethylamine) to form the N-phenethyl amide precursor.
-
Cyclization: Treat the resulting amide with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a solvent like toluene or acetonitrile, typically with heating.[8] This effects an intramolecular cyclodehydration to form the 3,4-dihydroisoquinoline ring.
-
Aromatization (Optional): The resulting dihydroisoquinoline can often be oxidized (e.g., using palladium on carbon at high temperature) to the fully aromatic isoquinoline.
Comparative Insight:
-
The 6-chlorophthalide route (Protocol 1) is highly convergent, building the core and installing substituents in a more integrated fashion. It is particularly advantageous when the desired substitution pattern is present on the starting amine.
-
The Bischler-Napieralski route (Protocol 2) is a classic and robust method but can be less atom-economical and often requires harsher reagents (e.g., POCl₃).[7] It is well-suited for when the desired substitution is on the phenethylamine portion of the target.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound stands out as a highly effective and strategic building block for the synthesis of complex heterocyclic systems, particularly substituted isoquinolinones. Its dual reactivity allows for convergent and efficient synthetic routes that can rapidly build molecular complexity.
While alternative building blocks like chlorinated benzyl halides and pre-formed chlorinated heterocycles certainly have their place, the phthalide approach offers a unique pathway that can streamline the construction of certain privileged scaffolds. The choice, as always, rests on a careful analysis of the target molecule, desired efficiency, and overall synthetic strategy. By understanding the comparative advantages and limitations outlined in this guide, researchers and drug development professionals can better leverage the power of chlorinated building blocks to accelerate innovation.
References
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Route to Phthalides - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Cross-Reactivity Profiling of 6-Chloro-3H-isobenzofuran-1-one Analogs
Introduction: The Imperative of Selectivity in Drug Development
In the landscape of modern drug discovery, the phthalide scaffold, a core component of 6-Chloro-3H-isobenzofuran-1-one, represents a privileged structure. Molecules incorporating this moiety have demonstrated a wide array of biological activities, from immunosuppression, as seen with Mycophenolic Acid (MPA), to roles as antifungal, antibacterial, and antiviral agents.[1][2] MPA, for instance, functions as a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanosine nucleotides.[3][4] This mechanism preferentially affects the proliferation of T and B lymphocytes, making it a cornerstone in preventing organ transplant rejection.[4][5]
The development of analogs of a lead compound like this compound is a standard strategy to optimize potency, pharmacokinetics, and safety. However, even minor structural modifications can dramatically alter the binding profile of a molecule, potentially introducing unintended interactions with other biological targets. These "off-target" effects are a primary cause of adverse drug reactions and can derail an otherwise promising therapeutic candidate.[6][7] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental necessity for building a robust safety and efficacy profile.
This guide provides a comprehensive framework for conducting cross-reactivity studies on analogs of this compound. We will move beyond simple screening to detail an integrated strategy employing orthogonal, high-fidelity assays. The focus will be on explaining the causality behind experimental choices, ensuring that the described protocols are self-validating, and grounding our approach in authoritative methodologies.
The Analog Panel: A Rationale-Driven Selection
For this guide, we will consider a hypothetical lead compound, C101 , which is this compound. Our objective is to compare its cross-reactivity profile against three rationally designed analogs that probe the impact of subtle electronic and steric modifications.
-
C101 (Parent Compound): this compound
-
C102 (Positional Isomer): 4-Chloro-3H-isobenzofuran-1-one - Rationale: To assess the impact of the chloro-substituent's position on target engagement and specificity.
-
C103 (Electron-Donating Group): 6-Methyl-3H-isobenzofuran-1-one - Rationale: To evaluate how replacing an electron-withdrawing group (Cl) with an electron-donating group (CH₃) alters the binding profile.
-
C104 (Bioisostere): 6-Trifluoromethyl-3H-isobenzofuran-1-one - Rationale: To probe the effect of a sterically similar but electronically distinct group on target and off-target interactions.
Experimental Strategy: An Orthogonal, Multi-Tiered Approach
A robust cross-reactivity assessment relies on more than a single assay. By integrating biochemical and cell-based methods, we can build a more complete and physiologically relevant picture of a compound's specificity. Our strategy involves a two-tiered approach:
-
Tier 1: Biochemical Profiling (Target-Oriented): Direct measurement of binding kinetics against the primary target and a panel of common off-targets using Surface Plasmon Resonance (SPR). This provides high-quality quantitative data on affinity and residence time.
-
Tier 2: Cellular Profiling (Phenotype-Oriented): Evaluation of on-target and off-target effects within a living cellular system using a Bioluminescence Resonance Energy Transfer (BRET) target engagement assay and a multiplexed kinase activity assay. This confirms that the biochemical interactions translate to a functional cellular response.
Figure 1. High-level experimental workflow for cross-reactivity profiling.
Tier 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Expertise & Causality: SPR is a gold-standard, label-free technology that provides real-time kinetic data (association rate, ka; dissociation rate, kd) and equilibrium affinity (KD).[8][9] Unlike endpoint assays, SPR reveals the dynamics of the interaction, which is critical. A compound with a fast dissociation rate, for example, may have a shorter duration of action and potentially fewer off-target effects than one with a similar affinity but a very slow dissociation rate.[8] For this study, we will assume the primary target is a protein kinase, a common target class in drug discovery.
Detailed Protocol: SPR Kinetic Analysis
-
Immobilization of Kinase Targets:
-
Rationale: Covalent amine coupling is a robust method, but kinase activity can be pH-sensitive.[10] To ensure the immobilized kinase remains active, immobilization conditions must be optimized.
-
Step 1: Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Step 2: Prepare the primary target kinase and a panel of 10 representative off-target kinases (e.g., from different families like TK, TKL, CMGC) at 20 µg/mL in 10 mM Sodium Acetate buffer at pH 4.5, 5.0, and 5.5.
-
Step 3: Inject each kinase over a separate flow cell to achieve an immobilization level of ~10,000 Response Units (RU). A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.
-
Step 4: Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
Self-Validation: Confirm the activity of the immobilized surfaces by injecting a known broad-spectrum kinase inhibitor (e.g., Staurosporine) and observing the expected binding response.[11]
-
-
Kinetic Interaction Analysis:
-
Rationale: Performing a multi-cycle kinetics experiment with a range of compound concentrations allows for accurate determination of kinetic constants.
-
Step 1: Prepare serial dilutions of C101, C102, C103, and C104 in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 10 µM to 1 nM.
-
Step 2: For each compound, inject the concentrations in ascending order over all kinase-immobilized and reference flow cells for 120 seconds (association phase).
-
Step 3: Allow the buffer to flow for 300 seconds (dissociation phase).
-
Step 4: Regenerate the surface between compound injections using a short pulse of a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) if required.
-
Step 5: Collect the sensorgram data. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Step 6: Fit the corrected data to a 1:1 Langmuir binding model to determine ka, kd, and KD values.
-
Data Presentation: Comparative Kinase Binding Affinity
| Compound | Primary Target KD (nM) | Off-Target 1 KD (nM) | Off-Target 2 KD (nM) | Off-Target 3 KD (nM) | Selectivity Index (OT1/Primary) |
| C101 | 15.2 | 1,250 | >10,000 | 8,500 | 82x |
| C102 | 22.5 | 890 | >10,000 | >10,000 | 40x |
| C103 | 85.1 | 5,600 | >10,000 | 9,100 | 66x |
| C104 | 12.8 | >10,000 | 7,200 | >10,000 | >780x |
Table 1. Hypothetical SPR data comparing the binding affinities (KD) of the analog series against the primary target and selected off-targets. The Selectivity Index is calculated as the ratio of the off-target KD to the primary target KD.
Tier 2: Cellular Assays for Physiological Relevance
Expertise & Causality: While biochemical assays are precise, they lack the complexity of a living cell, such as the presence of competing endogenous ligands (e.g., ATP), membrane transport dynamics, and active phosphatases.[12][13] Cell-based assays are therefore essential to confirm that a compound engages its intended target in a physiological context and to uncover unexpected off-target effects that manifest as a cellular phenotype.
A. NanoBRET™ Target Engagement Assay
Expertise & Causality: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the engagement of a compound with its target protein in living cells.[14][15] Specifically, the NanoBRET™ assay uses a highly bright NanoLuc® luciferase fused to the target protein and a fluorescent tracer that reversibly binds to the target's active site.[16] When a test compound enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[16] This provides a quantitative measure of target engagement at equilibrium in a physiological environment.[15][17]
Figure 2. Principle of the NanoBRET™ Target Engagement Assay.
-
Cell Preparation:
-
Step 1: Transfect HEK293 cells with a plasmid encoding the primary target kinase fused to NanoLuc® luciferase.
-
Step 2: After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Step 3: Dispense the cell suspension into a 96-well white assay plate.
-
-
Compound Treatment and Assay:
-
Rationale: A dose-response curve is necessary to determine the IC₅₀, which reflects the compound's potency in the cellular environment.
-
Step 1: Prepare an 11-point serial dilution of each analog (C101-C104) in DMSO, then dilute into Opti-MEM®.
-
Step 2: Add the compound dilutions to the cells. Include "tracer only" (no compound) and "no tracer" (background) controls.
-
Step 3: Add the NanoBRET™ Tracer to all wells except the background control.
-
Step 4: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach equilibrium.
-
Step 5: Add the Nano-Glo® Substrate and read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.
-
-
Data Analysis:
-
Step 1: Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Step 2: Correct the BRET ratios by subtracting the background ratio.
-
Step 3: Plot the corrected BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
B. Cellular Kinase Phosphorylation Assay
Expertise & Causality: To assess functional off-target effects, we can measure the phosphorylation of known substrates of kinases that were identified as potential hits in the SPR screen. This provides direct evidence of kinase inhibition within a cellular signaling context.[12][16] An antibody-based detection method, such as a sandwich ELISA, provides high specificity for the phosphorylated substrate.[16]
-
Cell Culture and Treatment:
-
Step 1: Culture a relevant cell line (e.g., a cancer cell line where the off-target kinase is active) in 96-well plates until confluent.
-
Step 2: Treat the cells with a 10-point dose-response of each analog (C101-C104) for 2 hours. Include a vehicle control (DMSO) and a positive control inhibitor for the off-target kinase.
-
Step 3: Lyse the cells using a lysis buffer containing phosphatase and protease inhibitors.
-
-
ELISA-based Phosphorylation Detection:
-
Rationale: A sandwich ELISA format, using a capture antibody for the total protein and a detection antibody specific to the phosphorylated site, ensures a highly specific and robust readout of kinase activity.[16]
-
Step 1: Coat a high-binding 96-well plate with a capture antibody specific for the total substrate protein of the off-target kinase. Incubate overnight at 4°C.
-
Step 2: Block the plate with 5% BSA in TBS-T for 1 hour.
-
Step 3: Add the cell lysates to the wells and incubate for 2 hours at room temperature.
-
Step 4: Wash the plate and add a detection antibody specific to the phosphorylated form of the substrate. Incubate for 2 hours.
-
Step 5: Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Step 6: Wash the plate and add a chemiluminescent substrate. Read the luminescence on a plate reader.
-
Step 7: Plot the signal against the log of the compound concentration to determine the IC₅₀ for inhibition of the off-target pathway.
-
Data Presentation: Comparative Cellular Potency
| Compound | NanoBRET™ Target Engagement IC₅₀ (nM) | Off-Target 1 Cellular IC₅₀ (nM) | Off-Target 2 Cellular IC₅₀ (nM) | Cellular Selectivity Index (OT1/Primary) |
| C101 | 45.6 | 4,120 | >30,000 | 90x |
| C102 | 68.2 | 1,980 | >30,000 | 29x |
| C103 | 255.3 | >30,000 | >30,000 | >117x |
| C104 | 39.1 | >30,000 | 25,600 | >767x |
Table 2. Hypothetical cellular assay data comparing the IC₅₀ values of the analog series for on-target engagement and functional inhibition of off-target pathways.
Discussion and Conclusion: Synthesizing the Data for a Go/No-Go Decision
The integration of biochemical and cellular data provides a powerful, multi-dimensional view of the cross-reactivity profile for each analog.
-
C101 (Parent): Shows good potency on the primary target but demonstrates moderate off-target activity against Off-Target 1 in both binding and cellular assays (Selectivity Index ~80-90x). This warrants further investigation.
-
C102 (Positional Isomer): This analog is slightly less potent on the primary target and exhibits a significantly worse selectivity profile against Off-Target 1 (Selectivity Index ~30-40x). The repositioning of the chlorine atom appears to have opened up a new binding mode for this off-target. This compound would likely be deprioritized.
-
C103 (Electron-Donating Group): The replacement of the chloro group with a methyl group resulted in a significant loss of primary target potency. While it appears highly selective, its low primary potency makes it a less attractive candidate.
-
C104 (Bioisostere): This analog maintains high potency against the primary target, comparable to the parent compound. Critically, it shows a dramatically improved selectivity profile, with no significant binding or functional inhibition of the tested off-targets (Selectivity Index >750x). This compound represents the most promising candidate to advance for further preclinical safety and efficacy studies.
This structured, evidence-based approach to cross-reactivity profiling enables confident decision-making in the drug discovery pipeline. By understanding not just if a compound binds to an off-target, but how (kinetics) and with what functional consequence (cellular activity), development teams can better predict potential liabilities and select candidates with the highest probability of success.
References
- 1. Rediscovering mycophenolic acid: a review of its mechanism, side effects, and potential uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 3. A short overview on mycophenolic acid pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bioradiations.com [bioradiations.com]
- 11. Kinascreen SPR services - Biaffin GmbH & Co KG [biaffin.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. berthold.com [berthold.com]
- 15. berthold.com [berthold.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. news-medical.net [news-medical.net]
Benchmarking the Antidepressant Activity of Isobenzofuranones Against Known Drugs: A Comparative Guide for Drug Development Professionals
Introduction: The Rationale for Novel Antidepressants
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate responses or significant side effects to current therapies such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).[1] This therapeutic gap underscores the urgent need for novel antidepressant agents with improved efficacy and tolerability. Isobenzofuranones have emerged as a promising class of compounds with potential antidepressant properties.[2] Recent studies indicate that certain isobenzofuranone derivatives exhibit antidepressant-like effects, potentially through the modulation of neurotransmitter systems and neurotrophic factors.[2][3]
This guide will provide a comprehensive, head-to-head preclinical benchmarking of a hypothetical isobenzofuranone derivative, hereafter referred to as "ISOB-X," against the widely prescribed SSRI, fluoxetine. We will detail the experimental design, provide step-by-step protocols for key behavioral and mechanistic assays, and present a comparative analysis of the resulting data.
Experimental Design: A Multi-faceted Approach to Efficacy and Mechanism
A robust preclinical assessment of a novel antidepressant candidate requires a multi-pronged approach that evaluates both its behavioral efficacy and its underlying mechanism of action. Our experimental design is centered on well-validated, widely used models and assays that provide a comprehensive profile of the compound's potential.
Behavioral Assays: Assessing Antidepressant-Like Activity
To evaluate the antidepressant-like effects of ISOB-X, we will employ two of the most common behavioral despair models in rodents: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[4][5] These tests are based on the principle that when subjected to an inescapable stressful situation, rodents will adopt an immobile posture, which is interpreted as a state of behavioral despair.[4][5] A reduction in the duration of immobility is a hallmark of antidepressant efficacy.[4][5]
-
Forced Swim Test (FST): This test measures the duration of immobility of a rodent when placed in a cylinder of water from which it cannot escape.[6][7][8][9][10] Antidepressant compounds are known to decrease this immobility time.[4]
-
Tail Suspension Test (TST): In this assay, mice are suspended by their tails, and the duration of immobility is recorded.[11][12][13][14] Similar to the FST, a decrease in immobility is indicative of an antidepressant-like effect.[11][12][13][14]
Mechanistic Assays: Unraveling the Mode of Action
Understanding the mechanism of action is crucial for drug development. We will investigate two key pathways implicated in the pathophysiology of depression and the action of antidepressants.
-
Neurotransmitter Reuptake Inhibition: We will assess the in vitro inhibitory activity of ISOB-X on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[15][16][17][18][19] This will allow for a direct comparison of its monoamine reuptake inhibition profile with that of fluoxetine, a selective serotonin reuptake inhibitor.[20]
-
Brain-Derived Neurotrophic Factor (BDNF) Expression: Chronic stress and depression are associated with reduced levels of BDNF in the hippocampus, a key brain region involved in mood regulation.[3] Antidepressants are known to increase BDNF levels, which is thought to contribute to their therapeutic effects by promoting neurogenesis and synaptic plasticity.[3][21] We will measure hippocampal BDNF protein levels using an enzyme-linked immunosorbent assay (ELISA).[22][23][24][25][26]
Experimental Workflow Diagram
Caption: A logical workflow for the comparative preclinical evaluation of a novel antidepressant candidate.
Detailed Experimental Protocols
The following are standardized protocols for the key assays described above. It is essential to adhere to institutional animal care and use committee (IACUC) guidelines throughout all in vivo procedures.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
On day 1 (pre-test), place each mouse in the cylinder for a 15-minute swim session. This is to habituate the animals to the procedure.
-
On day 2 (test), administer ISOB-X (e.g., 10, 20, 40 mg/kg, i.p.), fluoxetine (20 mg/kg, i.p.), or vehicle 30-60 minutes prior to the test.
-
Place the mouse in the cylinder for a 6-minute test session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[6][7][8][9][10]
-
Tail Suspension Test (TST) Protocol
-
Apparatus: A commercially available tail suspension apparatus or a custom-made setup that allows for the mouse to be suspended by its tail.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer ISOB-X (e.g., 10, 20, 40 mg/kg, i.p.), fluoxetine (20 mg/kg, i.p.), or vehicle 30-60 minutes prior to the test.
-
Suspend each mouse by its tail using adhesive tape, ensuring it cannot touch any surfaces.
-
The test duration is 6 minutes, and the entire session is recorded.[11][12][13][14]
-
Score the total duration of immobility during the 6-minute test. Immobility is defined as the complete lack of movement.[11][12][13][14]
-
Neurotransmitter Transporter Uptake Assay Protocol
-
Materials: Cell lines stably expressing human SERT, NET, or DAT; a fluorescent substrate that mimics biogenic amine neurotransmitters; assay buffer; and a fluorescence plate reader.[15][16][17][18][19]
-
Procedure:
-
Plate the transporter-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of ISOB-X, fluoxetine, or reference inhibitors for each transporter for 10-20 minutes at 37°C.
-
Add the fluorescent substrate to all wells.
-
Measure the fluorescence intensity kinetically or at a fixed endpoint using a fluorescence plate reader.
-
Calculate the IC50 values (the concentration of the compound that inhibits 50% of the substrate uptake) for each compound on each transporter.
-
BDNF ELISA Protocol
-
Materials: Commercially available BDNF ELISA kit, hippocampal tissue homogenates from the behaviorally tested animals, and a microplate reader.[22][23][24][25][26]
-
Procedure:
-
Homogenize the dissected hippocampal tissue in the appropriate lysis buffer provided with the kit.
-
Centrifuge the homogenates and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of BDNF in each sample based on the standard curve and normalize to the total protein concentration of the sample.
-
Comparative Data Analysis
The following tables present hypothetical data to illustrate a comparative analysis of ISOB-X and fluoxetine.
Table 1: Behavioral Efficacy in the Forced Swim Test and Tail Suspension Test
| Treatment Group | Dose (mg/kg) | Immobility Time in FST (s) | % Decrease vs. Vehicle | Immobility Time in TST (s) | % Decrease vs. Vehicle |
| Vehicle | - | 180 ± 12 | - | 210 ± 15 | - |
| ISOB-X | 10 | 144 ± 10 | 20% | 168 ± 11 | 20% |
| ISOB-X | 20 | 108 ± 9 | 40% | 126 ± 8 | 40% |
| ISOB-X | 40 | 90 ± 7 | 50% | 105 ± 6 | 50% |
| Fluoxetine | 20 | 99 ± 8 | 45% | 115 ± 9 | 45% |
Table 2: In Vitro Neurotransmitter Transporter Inhibition Profile
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| ISOB-X | 15 | 350 | >1000 |
| Fluoxetine | 10 | 400 | >1000 |
Table 3: Hippocampal BDNF Protein Levels
| Treatment Group | Dose (mg/kg) | BDNF (pg/mg protein) | % Increase vs. Vehicle |
| Vehicle | - | 150 ± 10 | - |
| ISOB-X | 40 | 270 ± 18 | 80% |
| Fluoxetine | 20 | 240 ± 15 | 60% |
Mechanistic Interpretation and Discussion
The hypothetical data demonstrate that ISOB-X exhibits a dose-dependent antidepressant-like effect in both the FST and TST, with an efficacy comparable to fluoxetine at the tested doses. The in vitro data suggest that ISOB-X, similar to fluoxetine, is a potent and selective serotonin reuptake inhibitor.[3] This provides a clear mechanistic basis for its observed behavioral effects.
Furthermore, the significant increase in hippocampal BDNF levels following ISOB-X treatment suggests that, like established antidepressants, it may promote neuroplasticity.[3][21] This dual mechanism of action, combining monoamine modulation with neurotrophic support, is a highly desirable characteristic for a novel antidepressant candidate.
Proposed Mechanism of Action Diagram
References
- 1. Antidepressants: Selecting one that's right for you - Mayo Clinic [mayoclinic.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. scispace.com [scispace.com]
- 8. lasa.co.uk [lasa.co.uk]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Tail Suspension Test [jove.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 18. biocompare.com [biocompare.com]
- 19. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psikofarmakoloji.org [psikofarmakoloji.org]
- 21. Antidepressant activity of flavones from traditional Chinese medicine: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. denovobiolabs.com [denovobiolabs.com]
- 24. Mouse BDNF ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma (EDTA) [antibodies-online.com]
- 25. raybiotech.com [raybiotech.com]
- 26. Detection of brain-derived neurotrophic factor (BDNF) in rat blood and brain preparations using ELISA: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-3H-isobenzofuran-1-one
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 6-Chloro-3H-isobenzofuran-1-one (CAS No. 19641-29-3). Our objective is to furnish a comprehensive, field-proven framework that prioritizes safety, ensures procedural integrity, and builds a foundation of trust in your laboratory operations.
Section 1: Foundational Hazard Assessment
A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. For this compound, comprehensive toxicological data is not widely available. Therefore, we must adopt a conservative safety posture, grounding our approach in the available data and logical inferences from structurally similar compounds.
Known Hazards: The compound is designated with the GHS07 pictogram, indicating it is a substance that may cause less serious health effects. The associated hazard statement is H302: Harmful if swallowed. It is a white to off-white powder with a melting point of 112°C.[1]
Inferred Hazards from Analogous Structures: Due to the data gap, it is scientifically prudent to analyze analogous compounds. For instance, the structurally related 3-Hydroxyisobenzofuran-1(3H)-one is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Given these precedents, we must handle this compound with the assumption that it poses similar risks of being a skin, eye, and respiratory tract irritant. As a chlorinated organic compound, it also warrants caution regarding its decomposition products under thermal stress, which can include hazardous fumes.[3]
Section 2: The Hierarchy of Controls: A Non-Negotiable Framework
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" to provide multiple layers of protection.[4] Adherence to this framework is a self-validating system of safety.
Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.
-
Elimination/Substitution: Not applicable when this compound is the required reagent.
-
Engineering Controls: This is your primary barrier. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to contain aerosols and potential vapors.
-
Administrative Controls: These are the procedures you follow. This includes proper training for all personnel, restricting access to handling areas, and adhering to the protocols outlined in this guide.
-
Personal Protective Equipment (PPE): This is your final, direct barrier against exposure.
Section 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the potential hazards of irritation and systemic effects if absorbed or ingested.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2] Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[5]
-
Best Practice: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during reaction quenching or filtration), a face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[5][6]
Skin and Body Protection
Given the risk of skin irritation and the potential for absorption of chlorinated compounds, robust skin protection is critical.[3]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required. Ensure the cuffs are snug to prevent powders from entering.[5]
-
Gloves: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[5] However, for chlorinated compounds, a more cautious approach is warranted.
-
The Causality for Double-Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure. The outer glove absorbs the initial contamination, while the inner glove remains clean, protecting you during the doffing (removal) process. This also provides a backup barrier in case of an unnoticed tear or puncture in the outer glove.
-
Procedure: Don a pair of appropriately sized nitrile gloves. Don a second, slightly larger pair over the first. Cuffs should be pulled over the sleeves of your lab coat.[6]
-
Integrity and Replacement: Gloves must be changed immediately if contamination is suspected or every 30-60 minutes during extended handling sessions to mitigate the risk of chemical permeation.[6] Always inspect gloves for visible defects before use.
-
| Glove Selection Criteria | Nitrile Gloves | Considerations for Chlorinated Organics |
| Primary Use | Incidental contact, handling solids, preparing solutions. | Suitable for most lab-scale operations. |
| Protection Against | Broad range of chemicals, powders, and aqueous solutions.[5] | Good initial barrier. |
| Best Practice | Always double-glove. | For prolonged handling or spill cleanup, consider heavier-duty neoprene gloves as the outer layer. |
| Inspection | Check for rips, tears, or pinholes before every use. | Discard immediately if integrity is compromised. |
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory.[5] Polyester and acrylic fabrics should be avoided as they can melt and fuse to the skin in the event of a fire.
Respiratory Protection
The primary engineering control (fume hood) should prevent the need for respiratory protection. However, it is required in specific scenarios:
-
When Required:
-
If you must handle the powder outside of a functioning fume hood (a scenario that should be avoided).
-
During the cleanup of a significant spill where dust may become airborne.
-
-
Selection:
-
For protection against solid particulates, a NIOSH-approved N95 respirator is the minimum requirement.[7]
-
If there is a risk of organic vapors (e.g., if the compound is heated or dissolved in a volatile solvent), an air-purifying respirator (APR) with organic vapor cartridges would be necessary.
-
Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical evaluation.[5]
-
Section 4: Operational and Disposal Plans
A self-validating protocol is one where each step logically flows into the next, minimizing ambiguity and risk.
Safe Handling Workflow
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is operational and the certification is current.
-
Don all required PPE: chemical splash goggles, lab coat, and two pairs of nitrile gloves.
-
Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) inside the fume hood to minimize traffic in and out of the containment area.
-
-
Handling (inside the fume hood):
-
When weighing the solid powder, use a tared weigh paper or container. Handle gently to prevent aerosolization.
-
Keep the container of the chemical closed when not in use.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling & Cleanup:
-
Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Properly segregate all waste streams.
-
-
PPE Doffing (Removal):
-
Remove the outer, contaminated pair of gloves first.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[8]
-
Emergency & Disposal Plan
-
Spill Response:
-
Small Spill (in fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite or sand). Gently sweep up, avoiding dust creation, and place in a sealed container for hazardous waste disposal.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and institutional Environmental Health & Safety (EHS) department. Prevent others from entering.
-
-
Exposure First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
-
Waste Disposal:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.[9] Do not dispose of this chemical down the drain.
-
References
- 1. 19641-29-3 CAS MSDS (6-CHLORO-3 H-ISOBENZOFURAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oxychem.com [oxychem.com]
- 4. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
